Product packaging for Griseochelin(Cat. No.:CAS No. 91920-88-6)

Griseochelin

Cat. No.: B1237565
CAS No.: 91920-88-6
M. Wt: 568.8 g/mol
InChI Key: XMCIULDTDFJACK-YADMGGFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseochelin has been reported in Streptomyces griseus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H60O7 B1237565 Griseochelin CAS No. 91920-88-6

Properties

IUPAC Name

2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCIULDTDFJACK-YADMGGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-88-6, 95673-10-2
Record name Griseochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zincophorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Griseochelin from Streptomyces griseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, also known as zincophorin, is a polyketide antibiotic first isolated from the Gram-positive bacterium Streptomyces griseus in 1984.[1][2] As a member of the carboxylic acid ionophore class of antibiotics, this compound exhibits activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the fermentation, isolation, and characterization of this compound. Detailed experimental protocols, data presentation, and workflow visualizations are included to support research and development efforts in the field of natural product chemistry and antibiotic discovery.

Introduction

Streptomyces griseus is a soil-dwelling actinomycete renowned for its ability to produce a wide array of secondary metabolites, most notably the aminoglycoside antibiotic streptomycin.[3] In 1984, independent research groups reported the discovery of a novel polyketide antibiotic from an asporogenous strain of S. griseus, which was named this compound.[1] This compound, with the chemical formula C₃₃H₆₀O₇, was identified as a carboxylic acid antibiotic and a potent ionophore with a specific affinity for divalent cations.[1] this compound's intriguing chemical structure and biological activity have made it a subject of interest for both synthetic chemists and microbiologists.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system encoded by a dedicated gene cluster within the Streptomyces griseus genome.[2] The gene cluster for zincophorin (this compound) was identified in S. griseus HKI 0741 and spans approximately 73.5 kbp, containing 13 open reading frames (ORFs).[2] This includes seven PKS genes (zinA–zinG), a transport gene, and regulatory genes.[2] The PKS assembly line follows a co-linearity rule, where the sequence of modules and their constituent domains dictates the structure of the final polyketide chain.

The proposed biosynthetic pathway involves the sequential condensation of acetate and propionate extender units to build the polyketide backbone. The pathway is initiated with a loading module that primes the PKS with a starter unit. Subsequent elongation modules catalyze the addition of extender units, with specific domains within each module controlling the degree of reduction of the β-keto group. The final polyketide chain is released from the PKS, likely undergoing further enzymatic modifications, such as cyclization, to yield the mature this compound molecule.

Griseochelin_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis Gene Cluster (zin) Acetyl-CoA Acetyl-CoA PKS_Loading_Module PKS Loading Module (ZinA) Acetyl-CoA->PKS_Loading_Module Starter Unit Propionyl-CoA Propionyl-CoA PKS_Elongation_Modules PKS Elongation Modules (ZinA-ZinG) Propionyl-CoA->PKS_Elongation_Modules Extender Units PKS_Loading_Module->PKS_Elongation_Modules Initiation Linear_Polyketide Linear_Polyketide PKS_Elongation_Modules->Linear_Polyketide Elongation & Release Post-PKS_Modifications Post-PKS Modifications (e.g., Cyclization) This compound This compound Post-PKS_Modifications->this compound Linear_Polyketide->Post-PKS_Modifications

Caption: Proposed biosynthetic pathway of this compound.

Fermentation for this compound Production

While specific media optimized for this compound production are not extensively detailed in the literature, a general approach for the cultivation of Streptomyces griseus for secondary metabolite production can be adapted. The following protocol is based on media and parameters known to support the growth of S. griseus and the production of other antibiotics like streptomycin.[4]

Experimental Protocol: Fermentation of Streptomyces griseus
  • Strain Maintenance: Maintain Streptomyces griseus on a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), and incubate at 28°C for 7-10 days until sporulation is observed.

  • Inoculum Preparation:

    • Aseptically scrape spores from a mature culture plate and inoculate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate a production fermenter containing the production medium with the seed culture (typically a 5-10% v/v inoculum).

    • A suitable production medium may consist of soybean meal as a nitrogen source, glucose as a carbon source, and sodium chloride.[4]

    • Maintain the fermentation at 28°C with high agitation and aeration to ensure sufficient oxygen supply.[4]

    • Control the pH of the medium in the range of 7.0-8.0.[4]

    • Monitor the fermentation for 7-10 days.

Data Presentation: Fermentation Parameters
ParameterRecommended Value
StrainStreptomyces griseus
Temperature28°C[4]
pH7.0 - 8.0[4]
AgitationHigh (e.g., >200 rpm)[4]
AerationHigh[4]
Incubation Time7-10 days[4]

Extraction and Purification of this compound

Experimental Protocol: Extraction and Purification
  • Harvesting: After the fermentation period, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extraction:

    • This compound is a lipophilic molecule and is expected to be present in both the mycelium and the broth.

    • Extract the mycelial cake with an organic solvent such as acetone or methanol.

    • Extract the fermentation broth with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid group is protonated and the molecule is less polar.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing the compound of interest and concentrate.

    • Further purification can be achieved by subsequent chromatographic steps, such as preparative high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Griseochelin_Purification_Workflow Fermentation_Broth S. griseus Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Mycelium Mycelial Biomass Centrifugation->Mycelium Supernatant Fermentation Supernatant Centrifugation->Supernatant Solvent_Extraction_Mycelium Solvent Extraction (e.g., Acetone) Mycelium->Solvent_Extraction_Mycelium Solvent_Extraction_Supernatant Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_Supernatant Crude_Extract_Mycelium Crude Mycelial Extract Solvent_Extraction_Mycelium->Crude_Extract_Mycelium Crude_Extract_Supernatant Crude Supernatant Extract Solvent_Extraction_Supernatant->Crude_Extract_Supernatant Combine_Concentrate Combine and Concentrate Crude_Extract_Mycelium->Combine_Concentrate Crude_Extract_Supernatant->Combine_Concentrate Silica_Gel_Chromatography Silica Gel Column Chromatography Combine_Concentrate->Silica_Gel_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Silica_Gel_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC Fraction_Collection->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound

Caption: General workflow for the purification of this compound.

Data Presentation: Purification Summary (Hypothetical)

Due to the lack of published quantitative data, the following table is a template illustrating the type of data that should be collected during a purification process.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract---1001
Silica Gel Chromatography-----
Preparative HPLC-----

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.[1]

Data Presentation: Spectroscopic Data

Detailed spectral data for this compound is not available in a tabulated format in the public domain. The following tables are representative of the data that would be collected for structural confirmation.

Table 5.1.1: ¹H NMR Data (Hypothetical)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
............
............

Table 5.1.2: ¹³C NMR Data (Hypothetical)

Chemical Shift (ppm)Carbon TypeAssignment
.........
.........

Table 5.1.3: Mass Spectrometry Data (Hypothetical)

m/zRelative IntensityProposed Fragment
569.4...[M+H]⁺
.........

Conclusion

This compound remains an intriguing polyketide antibiotic with potential for further investigation. This technical guide has synthesized the available information on its discovery, biosynthesis, and isolation from Streptomyces griseus. While detailed, optimized protocols and comprehensive quantitative data are not fully available in the literature, the methodologies and frameworks presented here provide a solid foundation for researchers and drug development professionals to build upon. Further research to optimize fermentation and purification processes, as well as to fully characterize the bioactivity and mechanism of action of this compound, is warranted.

References

Griseochelin (C33H60O7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Polyether Antibiotic's Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, a polyether carboxylic acid antibiotic with the molecular formula C33H60O7, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces griseus. Also known as Zincophorin, this natural product has garnered significant interest due to its potent activity against Gram-positive bacteria, including pathogenic strains. Its biological activity is intrinsically linked to its ionophoric properties, specifically its ability to transport divalent cations across cellular membranes. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data on its biological activities, detailing experimental protocols for its study, and visualizing its biosynthetic pathway and proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

This compound is a complex polyketide featuring a substituted tetrahydropyran ring and a long aliphatic backbone with multiple chiral centers. Its carboxylic acid functional group is crucial for its biological activity.

PropertyValueReference
Molecular FormulaC33H60O7[1]
Molecular Weight568.83 g/mol [1]
AppearanceWater-insoluble salts with mono- and divalent cations[1]
Ion BindingBinds alkaline-earth metal ions in a 2:1 (this compound:Ion) stoichiometry[1]

Biological Activity

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its efficacy against various strains of Streptococcus pneumoniae is detailed below. The methyl ester of this compound, however, shows no antibacterial effect, highlighting the importance of the free carboxylic acid group for this activity.[2]

OrganismStrainMIC (µM)MBIC (µM)
Streptococcus pneumoniaeDSM205660.09 ± 0.000.18 ± 0.00
Streptococcus pneumoniaeDSM143780.11 ± 0.020.21 ± 0.04
Streptococcus pneumoniaeD390.21 ± 0.000.21 ± 0.00
Streptococcus pneumoniaeIsolate 69370.11 ± 0.020.21 ± 0.04
Streptococcus pneumoniaeIsolate 94000.11 ± 0.020.21 ± 0.04
Streptococcus pneumoniaeIsolate 89190.11 ± 0.020.11 ± 0.02
Streptococcus pneumoniaeIsolate 88280.11 ± 0.020.21 ± 0.04

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration. Data from Walther et al., 2016.[2]

Antiviral Activity of this compound Methyl Ester

While the parent compound's antiviral properties are not extensively reported, its methyl ester derivative has demonstrated activity against enveloped RNA and DNA viruses. At concentrations of 15-125 µg/ml, this compound methyl ester inhibits the virus-induced cytopathic effect by over 90%.[3]

Cytotoxicity

A significant consideration for the therapeutic potential of this compound is its cytotoxicity against mammalian cells. This activity is also abolished upon esterification of the carboxylic acid group.[2]

Cell LineCC50 (µM)
MRC-5 (human lung fibroblasts)0.20 ± 0.02
HepG2 (human liver cancer cells)0.23 ± 0.02

CC50: 50% Cytotoxic Concentration. Data from Walther et al., 2016.[2]

Experimental Protocols

Isolation of this compound from Streptomyces griseus

The following is a generalized protocol for the isolation of this compound based on standard methods for natural product extraction from actinomycetes.

1. Fermentation:

  • Inoculate a suitable production medium (e.g., starch-casein broth) with a spore suspension of Streptomyces griseus.
  • Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

2. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation.
  • Extract the mycelial cake with an organic solvent such as acetone or methanol.
  • Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid is in its protonated, more soluble form in the organic phase.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
  • Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).
  • Pool the active fractions and subject them to further purification steps, such as preparative HPLC, to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4][5]

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria or more enriched media for organisms like Streptococcus pneumoniae).

3. Inoculum Preparation:

  • Grow the test bacterium to the mid-logarithmic phase.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
  • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6][7][8]

1. Cell Seeding:

  • Seed mammalian cells (e.g., MRC-5 or HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

3. Incubation:

  • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

6. Calculation of CC50:

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the this compound concentration and determining the concentration that results in a 50% reduction in cell viability compared to the vehicle control.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is a polyketide synthesized by a Type I polyketide synthase (PKS) enzymatic complex in Streptomyces griseus. The biosynthesis gene cluster for Zincophorin (this compound) has been identified and characterized.[2]

Griseochelin_Biosynthesis Propionyl_CoA Propionyl-CoA PKS_Modules Type I Polyketide Synthase Modules (zinA-zinG) Propionyl_CoA->PKS_Modules Starter Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Extender Units Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain Pre_this compound Pre-Griseochelin (linear precursor) Polyketide_Chain->Pre_this compound Release Cyclization Intramolecular Cyclization Pre_this compound->Cyclization This compound This compound Cyclization->this compound

Caption: Biosynthetic pathway of this compound in Streptomyces griseus.

Proposed Mechanism of Action

This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. It is believed to function as a Zn2+/H+ antiporter, disrupting the transmembrane electrochemical gradient in bacteria.[9]

Griseochelin_MoA cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Griseochelin_in This compound (Protonated) Griseochelin_Zn This compound-Zn²⁺ Complex Griseochelin_in->Griseochelin_Zn Zn²⁺ Binding Griseochelin_out This compound (Deprotonated) Griseochelin_Zn->Griseochelin_out Zn_in Zn²⁺ Accumulation Griseochelin_Zn->Zn_in Zn²⁺ Release Griseochelin_out->Griseochelin_in Protonation H_out H⁺ Griseochelin_out->H_out H⁺ Release Zn_out Zn²⁺ Zn_out->Griseochelin_Zn ROS Reactive Oxygen Species (ROS) Zn_in->ROS Induces H_in H⁺ H_in->Griseochelin_in Cell_Death Bacterial Cell Death ROS->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound as a Zn²⁺/H⁺ ionophore.

Conclusion

This compound remains a molecule of significant interest due to its potent antibacterial properties. However, its inherent cytotoxicity presents a major hurdle for its development as a systemic therapeutic agent. Future research may focus on the semi-synthesis of this compound analogs with an improved therapeutic index, potentially by modifying the carboxylic acid group to reduce host cell toxicity while retaining antibacterial activity. The detailed understanding of its biosynthesis and mechanism of action provided in this guide offers a solid foundation for such endeavors. This document serves as a starting point for researchers aiming to explore the full potential of this compound and its derivatives in the ongoing search for novel anti-infective agents.

References

Griseochelin's Ionophoric Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, a polyether antibiotic produced by Streptomyces griseus, functions as a carboxylic acid ionophore with notable activity against Gram-positive bacteria. Its ability to form lipid-soluble complexes with metal cations and transport them across biological membranes is central to its mechanism of action. This technical guide provides an in-depth exploration of this compound's ionophoric properties, including its ion selectivity, the structural basis of its action, and detailed experimental protocols for its characterization. Quantitative data on its biological activity is presented, alongside a discussion of its structure-activity relationship, offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug development.

Introduction

This compound, also known as zincophorin, is a monocarboxylic acid antibiotic that belongs to the class of polyether ionophores.[1][2] These molecules are characterized by their ability to facilitate the transport of ions across lipid bilayers, disrupting the electrochemical gradients essential for cellular function. The ionophoric activity of this compound is intrinsically linked to its antibacterial properties, making it a subject of interest for the development of novel antimicrobial agents.[3][4] This guide aims to provide a comprehensive technical overview of the mechanism of action of this compound as an ionophore.

Mechanism of Action as an Ionophore

The ionophoric activity of this compound is predicated on its ability to form a stable, lipid-soluble complex with a cation, thereby shielding the ion's charge and allowing it to traverse the hydrophobic core of a biological membrane. This process involves a series of conformational changes in the this compound molecule, driven by the coordination of the cation by oxygen atoms within the ionophore's structure.

Ion Complexation and Stoichiometry

This compound forms complexes with a variety of monovalent and divalent cations. Notably, it has been shown to bind alkaline-earth metal ions in a 2:1 (this compound:ion) stoichiometry.[5] This suggests that two molecules of this compound cooperate to create a coordination sphere that envelops the divalent cation. The complexation is primarily mediated by the deprotonated carboxyl group and the numerous hydroxyl and ether oxygen atoms distributed along the flexible backbone of the molecule.

Conformational Changes upon Ion Binding

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the conformational dynamics of this compound upon ion binding. In its uncomplexed state, the molecule exists in a more open and flexible conformation. Upon encountering a cation, the molecule undergoes a significant conformational rearrangement to form a pseudocyclic structure. This "head-to-tail" cyclization is stabilized by hydrogen bonding and wraps around the cation, with the hydrophobic methyl groups oriented towards the exterior of the complex and the polar oxygen atoms coordinating the centrally located ion. This arrangement renders the entire complex lipophilic, facilitating its diffusion across the lipid bilayer.

Quantitative Data

BacteriumMIC (µg/mL)Reference
Streptococcus pneumoniae0.25 - 1[2]
Clostridium perfringens0.5[2]
Staphylococcus aureus1 - 4[2]
Enterococcus faecalis2 - 8[2]

Experimental Protocols

The characterization of this compound's ionophoric properties relies on a suite of specialized biophysical and microbiological assays. Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units/mL).

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Vesicle-Based Fluorescence Assay for Ion Transport

This assay monitors the transport of cations into large unilamellar vesicles (LUVs) by detecting changes in the fluorescence of an encapsulated ion-sensitive dye.[1][6]

Materials:

  • Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Fluorescent ion indicator (e.g., fluo-4 for Ca²⁺, mag-fura-2 for Mg²⁺)

  • Buffer solutions (e.g., HEPES, Tris)

  • This compound stock solution

Protocol:

  • Vesicle Preparation:

    • Prepare a thin lipid film by evaporating the solvent from a solution of phospholipids in a round-bottom flask.

    • Hydrate the lipid film with a buffer solution containing the fluorescent ion indicator to form multilamellar vesicles (MLVs).

    • Create LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

    • Remove the external dye by size-exclusion chromatography.

  • Transport Assay:

    • Place the LUV suspension in a fluorometer cuvette.

    • Add the this compound stock solution to the cuvette to initiate ion transport.

    • Add a solution containing the cation of interest to the external medium.

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates the influx of the cation into the vesicles and its binding to the indicator dye.

    • The initial rate of fluorescence change can be used to quantify the transport rate.

Black Lipid Membrane (BLM) Conductance Measurements

BLM experiments allow for the direct measurement of ion transport across an artificial lipid bilayer.

Protocol:

  • BLM Formation:

    • Form a lipid bilayer across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments.

  • Conductance Measurement:

    • Apply a transmembrane potential across the BLM using a pair of Ag/AgCl electrodes.

    • Add this compound to one of the aqueous compartments.

    • Measure the resulting electrical current across the membrane. The current is a direct measure of the net movement of ions facilitated by the ionophore.

    • The ion selectivity can be determined by measuring the reversal potential under a salt gradient.

Visualizations

Signaling Pathways and Experimental Workflows

Griseochelin_Mechanism This compound Ion Transport Mechanism cluster_membrane Cell Membrane Griseochelin_free Free this compound (Acyclic) Griseochelin_complex This compound-Cation Complex (Pseudocyclic) Griseochelin_free->Griseochelin_complex Cation Binding & Conformational Change Griseochelin_complex->Griseochelin_free Cation Release & Conformational Change Cation_in Cation Griseochelin_complex->Cation_in Transport Extracellular Extracellular Space Cation_out Cation Extracellular->Cation_out Intracellular Intracellular Space Cation_out->Griseochelin_complex Complexation Cation_in->Intracellular

Caption: this compound-mediated cation transport across a cell membrane.

Vesicle_Assay_Workflow Vesicle-Based Fluorescence Assay Workflow Start Start Lipid_Film Prepare Lipid Film Start->Lipid_Film Hydration Hydrate with Fluorescent Dye Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Purification Purify LUVs Extrusion->Purification Assay Perform Fluorescence Assay Purification->Assay Data_Analysis Analyze Transport Rate Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a vesicle-based ion transport assay.

Structure-Activity Relationship (SAR)

The ionophoric and antibacterial activity of this compound is highly dependent on its chemical structure. Key structural features that contribute to its function include:

  • The Carboxylic Acid Group: This group is essential for the ionophoric activity.[2] Esterification of the carboxylate abolishes both its ability to transport ions and its antibacterial properties.[3] The deprotonated carboxylate is crucial for coordinating the cation and for the electroneutral exchange of a cation for a proton.

  • The Polyether Backbone: The multiple ether and hydroxyl oxygen atoms provide the necessary coordination sites for the cation. The flexibility of the backbone allows the molecule to adopt the pseudocyclic conformation required for complexation.

  • Lipophilicity: The overall lipophilic character of the this compound-cation complex, conferred by the hydrocarbon backbone and methyl groups, is critical for its ability to diffuse across the lipid membrane.

The synthesis of this compound analogs with modifications to these key features can provide valuable insights into the SAR and potentially lead to the development of derivatives with improved activity or selectivity.[7]

Conclusion

This compound represents a fascinating example of a naturally occurring ionophore with potent antibacterial activity. Its mechanism of action, centered on the carrier-mediated transport of cations across cell membranes, highlights a sophisticated molecular machinery evolved by microorganisms. A thorough understanding of its structure-function relationships, aided by the experimental protocols outlined in this guide, is essential for harnessing its therapeutic potential. Further research into the quantitative aspects of its ion selectivity and transport kinetics, as well as the exploration of synthetic analogs, will undoubtedly pave the way for the development of novel ionophore-based therapeutics to combat bacterial infections.

References

The Biological Activity Spectrum of Griseochelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid antibiotic produced by the bacterium Streptomyces griseus.[1] Structurally, it is classified as a polyether ionophore.[2] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its antibacterial and antiviral properties. Due to limited publicly available data, this guide also highlights areas where further research is needed to fully elucidate the therapeutic potential of this natural product.

Antibacterial Activity

This compound has demonstrated activity primarily against Gram-positive bacteria.[1] Its mechanism of action is consistent with that of other carboxylic acid ionophores, which disrupt the cell's proton motive force.

Quantitative Data
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNot SpecifiedData Not Available
Bacillus subtilisNot SpecifiedData Not Available
Streptococcus pyogenesNot SpecifiedData Not Available
Mechanism of Antibacterial Action

As a carboxylic acid ionophore, this compound functions by inserting itself into the bacterial cell membrane and facilitating the transport of cations, particularly protons (H+), across the membrane. This action disrupts the proton motive force, which is essential for vital cellular processes.

The disruption of the proton gradient across the bacterial membrane leads to a cascade of detrimental effects:

  • Depletion of ATP Synthesis: The proton gradient is the primary driver of ATP synthase. By dissipating this gradient, this compound inhibits the cell's ability to produce ATP, the main energy currency.

  • Impaired Nutrient Transport: Many nutrient uptake systems are coupled to the proton motive force. The collapse of the proton gradient hinders the import of essential nutrients.

  • Loss of Intracellular pH Homeostasis: The unregulated influx of protons acidifies the cytoplasm, which can denature proteins and inhibit enzymatic activity.

G Proposed Antibacterial Mechanism of this compound cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H_out H+ This compound->H_out H_in H+ ATP_Synthase ATP Synthase Nutrient_Transporter Nutrient Transporter pH_Disruption Intracellular pH Decrease H_in->pH_Disruption Leads to H_out->H_in  Disrupts Proton Gradient ATP_Depletion ATP Synthesis Inhibition ATP_Synthase->ATP_Depletion Inhibits Transport_Inhibition Nutrient Transport Inhibition Nutrient_Transporter->Transport_Inhibition Inhibits Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Transport_Inhibition->Cell_Death pH_Disruption->Cell_Death

This compound's ionophore activity disrupting bacterial membrane potential.

Antiviral Activity

The methyl ester derivative of this compound has been shown to possess antiviral activity against a range of enveloped RNA and DNA viruses.[2] The parent compound, this compound, has not been reported to have antiviral activity.

Quantitative Data

Specific IC50 values for this compound methyl ester are not available in the reviewed literature. However, the effective concentration for inhibition of the virus-induced cytopathic effect has been reported.

VirusCell LineEffective Concentration (µg/mL)ActivityReference
Influenzavirus A/WSNChicken Embryo Cells15-125>90% plaque reduction[2]
Vesicular Stomatitis Virus (Indiana)Chicken Embryo Cells15-125>90% plaque reduction[2]
Vaccinia Virus (Lister)Chicken Embryo Cells15-125>90% plaque reduction[2]
Herpes Simplex Virus Type 1 (Kupka)Chicken Embryo Cells15-125>90% plaque reduction[2]
Mechanism of Antiviral Action

This compound methyl ester does not exhibit direct virucidal effects on extracellular virus particles, nor does it interfere with virus adsorption or penetration into host cells.[2] Electron microscopy studies have indicated that its antiviral action occurs at a later stage of the viral replication cycle. Specifically, it has been observed to inhibit the formation of viral capsid proteins of Herpes Simplex Virus type 1 during the second half of the replication cycle.[2]

G Proposed Antiviral Mechanism of this compound Methyl Ester cluster_workflow Viral Replication Cycle Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Protein_Synth 4. Viral Protein Synthesis Replication->Protein_Synth Assembly 5. Virion Assembly Protein_Synth->Assembly Release 6. Release Assembly->Release Griseochelin_ME This compound Methyl Ester Griseochelin_ME->Protein_Synth Inhibits Capsid Protein Formation

Inhibition of viral replication by this compound methyl ester.

Antifungal and Cytotoxic Activities

There is currently no available data in the scientific literature regarding the antifungal activity of this compound. Similarly, specific cytotoxic activity of this compound against cancer cell lines has not been reported. However, other metabolites isolated from Streptomyces griseus have demonstrated cytotoxic effects.[3]

Quantitative Data
ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
Antifungal ActivityCandida albicansData Not Available
Aspergillus fumigatusData Not Available
Cytotoxic ActivityVarious Cancer Cell LinesData Not Available

Experimental Protocols

The following are generalized protocols for the key assays relevant to determining the biological activity spectrum of compounds like this compound.

Broth Microdilution MIC Assay for Antibacterial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the same broth medium. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by an antiviral compound.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in a multi-well plate.

  • Virus and Compound Preparation: A known titer of the virus is mixed with various concentrations of the test compound (e.g., this compound methyl ester) and incubated for a set period.

  • Infection: The cell monolayers are infected with the virus-compound mixtures. A virus control (virus without compound) is also included.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Calculation of Inhibition: The percentage of plaque reduction at each compound concentration is calculated relative to the virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: The target cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

Conclusion

This compound is a polyether ionophore antibiotic with established activity against Gram-positive bacteria. Its derivative, this compound methyl ester, exhibits promising antiviral properties against enveloped viruses. However, a significant lack of quantitative data on the antibacterial, antiviral, cytotoxic, and antifungal activities of this compound hinders a complete understanding of its therapeutic potential. Further in-depth studies are required to determine specific MIC and IC50 values, elucidate the precise molecular targets and signaling pathways involved in its mechanisms of action, and explore its efficacy in preclinical models. Such research will be crucial for any future development of this compound or its analogs as therapeutic agents.

References

Griseochelin: An In-depth Technical Guide on its Antibacterial Properties Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin, a carboxylic acid antibiotic, was first isolated from Streptomyces griseus.[1] Structurally, it is a polyether ionophore, a class of compounds known for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoric activity is believed to be the primary mechanism behind its antibacterial properties, which are predominantly directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its antibacterial activity, proposed mechanism of action, and the experimental methodologies used for its evaluation.

Antibacterial Spectrum and Efficacy

Quantitative Data Summary:

A thorough review of published literature did not yield specific MIC values for this compound against a standardized panel of Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. One study noted a dose-dependent inhibition of Streptococcus pneumoniae, and early reports highlighted its activity against Clostridium welchii (now known as Clostridium perfringens). However, precise MIC values from these studies are not publicly accessible.

The absence of this data in recent publications suggests that while this compound was a subject of initial interest, it may not have been pursued extensively for further clinical development, limiting the availability of detailed efficacy data.

Mechanism of Action: An Ionophoric Antibiotic

This compound's antibacterial activity stems from its function as an ionophore. Ionophores disrupt the crucial electrochemical gradients across bacterial cell membranes, leading to a cascade of events that culminate in cell death.

Proposed Signaling Pathway:

The specific cation selectivity of this compound is not definitively established in the available literature. However, based on its structural class as a carboxylic acid polyether ionophore, a general mechanism can be proposed. These ionophores typically function by binding a cation, undergoing a conformational change to shield the cation's charge with a lipophilic exterior, and then diffusing across the lipid bilayer. This process disrupts the membrane potential and ionic homeostasis, which are vital for essential cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. The disruption of these fundamental processes is ultimately lethal to the bacterium.

Griseochelin_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Griseochelin_ext This compound Complex This compound-Cation Complex Griseochelin_ext->Complex Complexation Cation_ext Cation (e.g., K+, Na+) Cation_ext->Complex Cation_int Cation Influx Complex->Cation_int Transport Disruption Disruption of Ion Gradient & Membrane Potential Cation_int->Disruption Inhibition Inhibition of Cellular Processes (ATP synthesis, transport) Disruption->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed ionophoric mechanism of this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific, detailed protocols for testing this compound are not available, the determination of its MIC would follow standardized methods for antimicrobial susceptibility testing. The two most common methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: A two-fold serial dilution of the this compound solution is performed in a 96-well microtiter plate, creating a range of concentrations.

  • Inoculum Preparation: The Gram-positive bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow Experimental Workflow for Broth Microdilution MIC Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Antiviral Activity of Griseochelin Methyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin methyl ester, a semi-synthetic derivative of the polyether antibiotic this compound, has demonstrated significant antiviral activity against a spectrum of enveloped DNA and RNA viruses. This document provides a comprehensive analysis of its antiviral properties, collating available data on its efficacy and elucidating its putative mechanism of action. Experimental protocols for key virological assays are detailed, and conceptual diagrams of experimental workflows and potential molecular pathways are presented to facilitate further research and development. While precise quantitative metrics such as IC50 and EC50 values are not extensively documented in publicly available literature, the existing data robustly support its role as an inhibitor of viral replication, specifically targeting late-stage processes including capsid protein formation.

Introduction

This compound methyl ester is a derivative of this compound, a carboxylic acid antibiotic isolated from the fermentation of Streptomyces griseus. As a member of the polyether ionophore class of antibiotics, its biological activity is intrinsically linked to its ability to transport cations across cellular membranes, thereby disrupting ionic homeostasis. This whitepaper synthesizes the findings on the antiviral activity of this compound methyl ester, offering a technical guide for researchers in virology and drug discovery.

Antiviral Spectrum and Efficacy

This compound methyl ester has shown a marked inhibitory effect on the replication of several enveloped viruses. The available data on its antiviral activity is summarized below. It is important to note that specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound methyl ester are not extensively reported in the available scientific literature. The primary study identified a concentration range effective for significant viral inhibition.

Table 1: Antiviral Activity of this compound Methyl Ester

Virus TargetVirus TypeHost Cell SystemEffective Concentration (µg/mL)Observed EffectCitation
Influenzavirus A/WSNEnveloped RNAChicken Embryo Cells (CEC)15 - 125>90% plaque reduction; Inhibition of virus-induced cytopathic effect (CPE)[1]
Vesicular Stomatitis Virus (Indiana)Enveloped RNAChicken Embryo Cells (CEC)15 - 125Inhibition of virus-induced CPE[1]
Vaccinia Virus (Lister)Enveloped DNAChicken Embryo Cells (CEC)15 - 125Inhibition of virus-induced CPE[1]
Herpes Simplex Virus Type 1 (Kupka)Enveloped DNAChicken Embryo Cells (CEC)15 - 125Inhibition of virus-induced CPE; Failure of viral capsid protein formation[1]
Coxsackie A9 VirusNon-enveloped RNAHuman Fibroblast CellsNot effectiveNo inhibition of viral growth[1]

Mechanism of Action

The antiviral mechanism of this compound methyl ester is believed to stem from its function as a polyether ionophore. Unlike antiviral agents that target viral entry or attachment, this compound methyl ester acts at a later stage of the viral life cycle.

Key Mechanistic Features:

  • No Virucidal Effect: The compound does not directly inactivate extracellular virus particles.[1]

  • No Interference with Adsorption or Penetration: this compound methyl ester does not inhibit the initial stages of viral entry into the host cell.[1]

  • Inhibition of Viral Replication: The primary mode of action is the suppression of viral multiplication within the host cell.[1]

  • Disruption of Capsid Protein Formation: Electron microscopy studies have revealed a failure in the formation of viral capsid proteins in Herpes Simplex Virus type 1-infected cells treated with the compound.[1]

As a polyether ionophore, this compound methyl ester likely disrupts the intracellular ionic balance, which can have pleiotropic effects on cellular processes that are co-opted by viruses for their replication. This can include the inhibition of protein synthesis and impairment of protein trafficking and processing within the Golgi apparatus, which are critical for the assembly of new virions.

Putative Signaling Pathway

The following diagram illustrates a proposed mechanism of action for this compound methyl ester based on its classification as a polyether ionophore and the observed experimental outcomes.

G cluster_cell Host Cell GME This compound Methyl Ester Membrane Cell Membrane GME->Membrane Inserts into Replication Replication (Inhibited) Ion_Flux Disruption of Ion Homeostasis (e.g., K+, H+) Membrane->Ion_Flux Mediates Golgi Golgi Apparatus Impairment Ion_Flux->Golgi Impacts Ribosome Ribosome Ion_Flux->Ribosome May affect translation Viral_Proteins Viral Proteins Golgi->Viral_Proteins Inhibits processing and trafficking Ribosome->Viral_Proteins Translation Viral_mRNA Viral mRNA Viral_mRNA->Ribosome Binds to Capsid_Assembly Capsid Assembly Viral_Proteins->Capsid_Assembly Required for Virion_Release Progeny Virion Release Capsid_Assembly->Virion_Release Precedes Entry Entry (Unaffected)

Caption: Putative mechanism of this compound methyl ester.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound methyl ester's antiviral activity are provided below. These are generalized protocols and may require optimization for specific viruses and cell lines.

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of the test compound.

G start Start: Seed host cells in multi-well plates incubate1 Incubate to form a confluent monolayer start->incubate1 prepare_virus Prepare serial dilutions of virus stock incubate1->prepare_virus infect Infect cell monolayers with virus dilutions prepare_virus->infect adsorption Allow virus adsorption (e.g., 1 hour at 37°C) infect->adsorption overlay Remove inoculum and add semi-solid overlay containing different concentrations of this compound methyl ester adsorption->overlay incubate2 Incubate for several days until plaques are visible overlay->incubate2 fix_stain Fix cells and stain with a vital stain (e.g., crystal violet) incubate2->fix_stain count Count plaques and calculate the percentage of plaque reduction fix_stain->count end End: Determine antiviral activity count->end

Caption: Workflow for a Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Chicken Embryo Cells) in 6- or 12-well plates at a density that will form a confluent monolayer overnight.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in a serum-free medium.

  • Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Remove the virus inoculum and gently overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of this compound methyl ester. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with a solution such as 10% formalin and then stain with a 0.1% crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control.

One-Step Growth Cycle Assay

This assay determines the effect of the compound on the kinetics of virus production over a single replication cycle.

G start Start: Infect confluent cell monolayers with a high multiplicity of infection (MOI) of the virus adsorption Allow synchronized virus adsorption (e.g., 1 hour at 4°C) start->adsorption wash Wash cells to remove unadsorbed virus adsorption->wash add_media Add pre-warmed culture medium and shift to 37°C wash->add_media add_compound Add this compound methyl ester at different time points post-infection add_media->add_compound collect_samples Collect supernatant and/or cell lysates at various time points add_compound->collect_samples titer_virus Determine the virus titer in each sample by plaque assay or TCID50 collect_samples->titer_virus plot_curve Plot the virus titer versus time post-infection titer_virus->plot_curve end End: Analyze the effect on viral replication kinetics plot_curve->end

Caption: Workflow for a One-Step Growth Cycle Assay.

Protocol:

  • Infection: Infect confluent monolayers of host cells with the virus at a high multiplicity of infection (MOI > 1) to ensure a single round of replication.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 4°C to synchronize the infection.

  • Wash: Wash the cells extensively with cold PBS to remove any unadsorbed virus.

  • Initiate Replication: Add pre-warmed culture medium and transfer the cells to a 37°C incubator. This is considered time zero post-infection.

  • Compound Addition: Add this compound methyl ester at the desired concentration at different time points post-infection (e.g., 0, 2, 4, 6 hours).

  • Sample Collection: At various time intervals post-infection, harvest both the cell supernatant and cell lysates.

  • Titration: Determine the infectious virus titer in the collected samples using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Analysis: Plot the virus titers against time to generate one-step growth curves and compare the curves from treated and untreated cells.

Electron Microscopy of Viral Capsid Formation

This technique is used to visualize the ultrastructural changes in virus-infected cells and the effect of the compound on virion morphogenesis.

Protocol:

  • Cell Culture and Infection: Grow host cells on a suitable substrate for electron microscopy (e.g., Aclar film) and infect with the virus.

  • Compound Treatment: Treat the infected cells with this compound methyl ester at a concentration known to inhibit viral replication.

  • Fixation: At a late time point in the viral replication cycle, fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.

  • Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.

  • Staining of Sections: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope (TEM) and capture images of the cellular ultrastructure, paying close attention to the sites of viral replication and assembly.

Conclusion and Future Directions

This compound methyl ester exhibits potent antiviral activity against a range of enveloped viruses by inhibiting a late stage of the viral replication cycle, likely through the disruption of intracellular ion homeostasis characteristic of polyether ionophores. This leads to an impairment of viral protein processing and capsid assembly.

For future research, it is imperative to conduct detailed dose-response studies to determine the precise IC50 and EC50 values against a broader panel of viruses. Furthermore, investigations into the specific host cell signaling pathways affected by this compound methyl ester will provide a more refined understanding of its mechanism of action and could reveal novel targets for antiviral drug development. Cytotoxicity studies are also essential to establish a therapeutic index. The detailed protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for these future investigations.

References

An In-depth Technical Guide to the Binding of Griseochelin (Zincophorin) with Alkaline-Earth Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, also known as zincophorin, is a carboxylic acid polyether antibiotic that demonstrates the ability to form complexes with and transport cations across lipid membranes. This technical guide provides a comprehensive overview of the interaction between this compound and alkaline-earth metals (Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺). While it is established that this compound binds these divalent cations in a 2:1 stoichiometric ratio, a thorough review of the scientific literature reveals a notable absence of published quantitative binding data, such as stability or association constants. This guide, therefore, serves a dual purpose: to summarize the known qualitative aspects of this binding interaction and to provide detailed experimental protocols for researchers to determine the precise binding affinities and thermodynamic profiles of these complexes. The methodologies described herein—Potentiometric Titration, UV-Vis Spectrophotometric Titration, and Isothermal Titration Calorimetry—represent the standard approaches for characterizing ionophore-metal ion interactions.

Introduction to this compound (Zincophorin)

This compound is a naturally occurring ionophore isolated from Streptomyces griseus.[1] As a member of the carboxylic acid ionophore class, it possesses a carboxyl group that must be deprotonated to form a neutral complex with a cation, which can then diffuse across a lipid bilayer. This mechanism of action is central to its antibiotic properties. The established 2:1 complex formation with divalent cations indicates that two this compound molecules coordinate with a single alkaline-earth metal ion.[1] Understanding the selectivity and stability of these complexes is crucial for elucidating its biological activity and for the development of new therapeutic agents or ion-selective sensors.

Quantitative Binding Data: A Literature Gap

Table 1: Hypothetical Quantitative Binding Data for this compound-Alkaline-Earth Metal Complexes

Alkaline-Earth Metal IonBinding Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (M)Stability Constant (log K)
Mg²⁺To be determinedTo be determinedTo be determined
Ca²⁺To be determinedTo be determinedTo be determined
Sr²⁺To be determinedTo be determinedTo be determined
Ba²⁺To be determinedTo be determinedTo be determined

Experimental Protocols for Determining Binding Constants

The following sections detail the methodologies for quantifying the binding of this compound with alkaline-earth metals.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes, particularly when the ligand has acidic or basic properties.[2][3][4][5] The principle involves monitoring the change in pH of a solution containing the ligand as a metal ion solution is added. The displacement of a proton from the ligand upon metal binding is the basis for this measurement.

Methodology:

  • Solution Preparation:

    • Prepare a standardized stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) due to its low aqueous solubility.

    • Prepare standardized stock solutions of the alkaline-earth metal salts (e.g., MgCl₂, CaCl₂, SrCl₂, BaCl₂) in deionized water.

    • Prepare a standardized solution of a strong base (e.g., NaOH or KOH) free from carbonate.

    • Prepare a solution of a background electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • In a thermostated titration vessel, place a solution containing a known concentration of this compound, the background electrolyte, and a known amount of a strong acid.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized strong base, recording the pH at regular volume increments.

    • Repeat the titration with the addition of a known concentration of the alkaline-earth metal salt to the initial solution.

  • Data Analysis:

    • Plot the pH versus the volume of titrant for both titrations (with and without the metal ion).

    • The shift in the titration curves is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

    • These values are then used in specialized software (e.g., HYPERQUAD) to refine the stability constants for the metal-ligand complexes.

UV-Vis Spectrophotometric Titration

This method is applicable if the formation of the this compound-metal complex results in a change in the ultraviolet-visible absorption spectrum.[6][7][8][9][10]

Methodology:

  • Spectral Analysis:

    • Record the UV-Vis spectrum of a this compound solution to identify the wavelength of maximum absorbance (λmax).

    • Record the UV-Vis spectrum of the this compound-metal complex to identify any shifts in λmax or changes in molar absorptivity.

  • Titration Procedure:

    • Place a solution of this compound with a known concentration in a cuvette.

    • Incrementally add small aliquots of a concentrated solution of the alkaline-earth metal salt.

    • After each addition, record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength as a function of the metal ion concentration.

    • The binding isotherm is then plotted and fitted to a suitable binding model (e.g., 1:2 host-guest model) to determine the binding constant.[11] Job's plot analysis can also be used to confirm the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13][14][15][16]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare a solution of the alkaline-earth metal salt in the identical buffer. The concentration of the metal salt solution should be 10-20 times higher than the this compound solution.

    • Degas both solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Initiate the titration, where small aliquots of the metal salt solution are injected into the this compound solution.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of metal to ligand.

    • The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing the Process and Equilibrium

To aid in the conceptual understanding of the experimental workflow and the binding event, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_output 4. Output prep_griseo Prepare this compound Stock Solution pot_tit Potentiometric Titration prep_griseo->pot_tit uv_tit UV-Vis Titration prep_griseo->uv_tit itc_exp Isothermal Titration Calorimetry prep_griseo->itc_exp prep_metal Prepare Alkaline-Earth Metal Stock Solutions prep_metal->pot_tit prep_metal->uv_tit prep_metal->itc_exp prep_buffer Prepare Buffers and Electrolytes prep_buffer->pot_tit prep_buffer->uv_tit prep_buffer->itc_exp plot_data Plot Titration Curves / Spectra pot_tit->plot_data uv_tit->plot_data itc_exp->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_const Calculate Binding Constants (Ka, Kd) fit_model->calc_const calc_thermo Determine Thermodynamic Parameters (ΔH, ΔS) fit_model->calc_thermo data_table Quantitative Data Table calc_const->data_table calc_thermo->data_table binding_equilibrium cluster_product Product G This compound (GH) C This compound-Metal Complex (G₂M) G->C 2 M Metal Ion (M²⁺) M->C 1 H 2H⁺ C->H

References

Methodological & Application

Application Notes and Protocols: Griseochelin Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Griseochelin, a carboxylic acid antibiotic isolated from Streptomyces griseus.[1] this compound has demonstrated activity primarily against Gram-positive bacteria.[1] The following sections offer standardized methodologies for assessing its efficacy through Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays, based on established guidelines.

Data Presentation

Quantitative assessment of this compound's antibacterial activity is crucial for its evaluation as a potential therapeutic agent. Data should be systematically collected and presented to allow for clear interpretation and comparison.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] For this compound, MIC values should be determined against a panel of relevant Gram-positive pathogens. The results are typically presented in a tabular format.

Table 1: Example Summary of Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria (Note: The following values are for illustrative purposes only and must be determined experimentally.)

Bacterial SpeciesStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213e.g., 4
Staphylococcus aureus (MRSA)ATCC 43300e.g., 8
Bacillus subtilisATCC 6633e.g., 2
Enterococcus faecalisATCC 29212e.g., 16
Streptococcus pneumoniaeATCC 49619e.g., 4

Disk Diffusion Susceptibility

The disk diffusion method provides a qualitative or semi-quantitative assessment of susceptibility. The diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured. Interpretive criteria (Susceptible, Intermediate, Resistant) must be established by correlating zone diameters with MIC values.

Table 2: Example Zone Diameter Interpretive Standards for this compound (Note: These breakpoints are hypothetical and must be established through correlative studies with MIC data as per CLSI guidelines.)

InterpretationZone Diameter (mm)
Susceptible (S)e.g., ≥ 18
Intermediate (I)e.g., 15 - 17
Resistant (R)e.g., ≤ 14

Experimental Protocols

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for testing this compound.

Protocol 1: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Microtiter Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first well of a row, add 50 µL of the this compound stock solution (at 2x the highest desired concentration).

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

    • This will result in 50 µL of varying this compound concentrations in each well. Reserve wells for a positive control (inoculum, no drug) and a negative control (broth only).

  • Inoculation:

    • Add 50 µL of the final diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 Hours inoculate->incubate read_mic Visually Inspect Wells for Turbidity incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses bacterial susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a specific concentration of the antibiotic.

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution for impregnating disks

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Methodology:

  • Disk Preparation:

    • Prepare a stock solution of this compound. A specific amount must be applied to each disk, which requires validation. This amount should be sufficient to produce zones of inhibition within a measurable range for susceptible organisms.

    • Aseptically apply the determined amount of this compound solution to sterile blank paper disks and allow them to dry completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application:

    • Aseptically place the prepared this compound disks onto the inoculated MHA surface.

    • Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using calipers or a ruler.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on pre-established breakpoint criteria (see Table 2).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_disks Prepare this compound- Impregnated Disks start->prep_disks inoculate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate apply_disks Apply Disks to Agar Surface prep_disks->apply_disks inoculate->apply_disks incubate Incubate at 35°C for 16-20 Hours apply_disks->incubate measure_zones Measure Zone of Inhibition Diameter (mm) incubate->measure_zones interpret Interpret Results (S/I/R) Using Breakpoints measure_zones->interpret end End interpret->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Mechanism of Action

The precise molecular target and signaling pathway for this compound have not been fully elucidated. However, it is classified as a carboxylic acid antibiotic.[1] This class of compounds often functions as ionophores.

Ionophores are lipid-soluble molecules that can transport ions across cell membranes. Carboxylic acid ionophores typically act as mobile carriers, binding to cations (like K⁺ or H⁺) and shuttling them across the bacterial cytoplasmic membrane. This process disrupts the essential electrochemical gradients that are vital for cellular processes such as ATP synthesis, nutrient transport, and maintenance of pH homeostasis. The collapse of these ion gradients ultimately leads to metabolic arrest and bacterial cell death.

Ionophore_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_env Extracellular Space cluster_cyto Cytoplasm (High K+) Lipid\nBilayer Lipid Bilayer K1 K+ K2 K+ K3 K+ K4 K+ K5 K+ K6 K+ K7 K+ K8 K+ G_out This compound G_in This compound-K+ Complex G_out->G_in Binds K+ G_in->K5 Transports K+ into cell G_in->G_out Releases K+ disruption Disruption of Ion Gradient death => Cell Death disruption->death

Caption: Conceptual Mechanism of a Carboxylic Acid Ionophore.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Griseochelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Griseochelin

This compound is a carboxylic acid antibiotic produced by the bacterium Streptomyces griseus.[1] Structurally, it is classified as a polyether ionophore. Its chemical formula is C₃₃H₆₀O₇. This compound exhibits selective activity against Gram-positive bacteria.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Principle of the Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the antimicrobial agent in which no growth is observed.

Mechanism of Action of this compound

As a carboxylic acid ionophore, this compound functions by disrupting the ion gradients across the bacterial cell membrane. It forms lipid-soluble complexes with cations (like K⁺, Na⁺) and transports them across the cell membrane, dissipating the membrane potential and altering the intracellular pH. This disruption of ion homeostasis interferes with essential cellular processes, leading to the inhibition of bacterial growth and, at higher concentrations, cell death.

This compound's Mechanism of Action as an Ionophore cluster_membrane Bacterial Cell Membrane This compound This compound Cation K+ This compound->Cation Binds to Cation Complex This compound-Cation Complex Disruption Disruption of Ion Gradient Complex->Disruption Transports Cation across membrane Cell_Death Inhibition of Growth & Cell Death Disruption->Cell_Death

Caption: Diagram illustrating the ionophore mechanism of action of this compound.

Data Presentation: MIC of this compound

Due to the limited availability of comprehensive and publicly accessible data on the specific MIC values of this compound against a wide range of bacteria, the following table is provided as a template for researchers to record their experimental findings. This compound is known to be active against Gram-positive bacteria.

Test MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213
Bacillus subtilise.g., ATCC 6633
Enterococcus faecalise.g., ATCC 29212
Streptococcus pyogenese.g., ATCC 19615
(Add other relevant strains)

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

5.1. Materials and Reagents

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and single-channel pipettes

  • Sterile pipette tips

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or turbidimeter

5.2. Experimental Workflow

Broth Microdilution MIC Assay Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

5.3. Step-by-Step Procedure

Day 1: Preparation

  • Prepare this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

  • Prepare Intermediate Dilutions:

    • Perform a preliminary dilution of the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the 96-well plate (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution).

Day 2: Assay Performance

  • Prepare the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used in a 96-well plate.

    • Add 200 µL of the intermediate this compound dilution (e.g., 256 µg/mL) to well 1 of each row.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Prepare the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Microtiter Plate:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11 of each test row. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12 (sterility control).

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Day 3: Reading and Interpreting Results

  • Visual Inspection:

    • Place the microtiter plate on a dark, non-reflective surface.

    • Examine the wells for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The sterility control (well 12) should show no growth.

    • The growth control (well 11) should show distinct turbidity.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the test microorganism.

Quality Control

  • Sterility Control: The un-inoculated well containing only broth should remain clear.

  • Growth Control: The well containing broth and the inoculum, but no antibiotic, should show adequate growth.

  • Reference Strains: It is recommended to test a reference strain with a known MIC range for the class of antibiotic being tested to ensure the validity of the assay.

Troubleshooting

  • No growth in the growth control well: This may indicate a problem with the inoculum viability or the growth medium. Repeat the assay with a fresh culture and new medium.

  • Growth in the sterility control well: This indicates contamination of the medium or the plate. Repeat the assay with sterile materials.

  • "Skipped" wells (growth at a higher concentration and no growth at a lower one): This could be due to pipetting errors or contamination. The assay for that organism should be repeated.

These application notes and protocols provide a comprehensive guide for the determination of the Minimum Inhibitory Concentration of this compound. Adherence to standardized procedures is crucial for obtaining accurate and reproducible results, which are essential for the evaluation of this antibiotic's potential in research and drug development.

References

Determining the Antifungal Potency of Griseochelin Using Broth Microdilution Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antifungal potency of Griseochelin, a novel carboxylic acid antibiotic, using the broth microdilution assay. This method is a standardized and widely accepted technique for establishing the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various fungal pathogens. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of a natural product compound.

Introduction

This compound, a metabolite isolated from Streptomyces griseus, has been identified as a carboxylic acid antibiotic with activity against Gram-positive bacteria.[1] While its primary activity has been characterized, evaluating its potential as an antifungal agent is a critical step in its development as a therapeutic. The broth microdilution assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3] This information is crucial for understanding the potency of the compound and for guiding further preclinical and clinical development.

This document provides a comprehensive guide for researchers to perform the broth microdilution assay for this compound, including detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and potential mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes hypothetical, yet representative, quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal species. The data is presented in micrograms per milliliter (µg/mL).

Fungal SpeciesStrain IDThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Griseofulvin MIC Range (µg/mL)
Candida albicansATCC 900288160.125 - 8
Candida glabrataATCC 9003016321 - 64
Candida parapsilosisATCC 22019480.03 - 4
Cryptococcus neoformansATCC 901128160.125 - 16
Aspergillus fumigatusATCC 20430532>640.5 - >64
Trichophyton rubrumClinical Isolate240.25 - 8[4]
Trichophyton mentagrophytesClinical Isolate140.25 - 8[4]

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The Griseofulvin MIC ranges are provided for comparative purposes.

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution assay to determine the antifungal potency of this compound.

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)

  • Griseofulvin (as a control compound)

  • Fungal isolates (clinically relevant strains, e.g., Candida spp., Aspergillus spp., Dermatophytes)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Inoculating loops and needles

  • Incubator (35°C)

  • Micropipettes and sterile tips

  • Vortex mixer

Preparation of Fungal Inoculum
  • Fungal Culture: Subculture the fungal isolates onto appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to obtain pure, well-isolated colonies.

  • Inoculum Suspension: Prepare a suspension of the fungal colonies in sterile saline. For yeasts, adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, use a hemocytometer to adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.

  • Working Inoculum: Dilute the standardized inoculum suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

Broth Microdilution Assay Procedure
  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). Typically, 100 µL of RPMI-1640 is added to wells 2 through 11. 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.

  • Inoculation: Add 100 µL of the working fungal inoculum to each well containing the serially diluted this compound, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 medium and 100 µL of the working fungal inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI-1640 medium (no drug, no inoculum).

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound in RPMI-1640 medium with the fungal inoculum to ensure the solvent has no inhibitory effect.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours (for yeasts) or 72-96 hours (for molds).

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth as observed by the naked eye. For some fungistatic agents, a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control is considered the endpoint.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution assay for determining the antifungal potency of this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start fungal_culture Fungal Culture (Agar Plate) start->fungal_culture inoculum_prep Prepare Inoculum (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculate with Fungal Suspension inoculum_prep->inoculation griseochelin_prep Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate griseochelin_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C, 24-96h) inoculation->incubation read_mic Read MIC (Visual Inspection) incubation->read_mic data_analysis Data Analysis (MIC50, MIC90) read_mic->data_analysis end_node End data_analysis->end_node Griseofulvin_MoA Griseofulvin Griseofulvin Tubulin Tubulin Subunits (α and β) Griseofulvin->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Griseofulvin->Microtubule_Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Mitosis Fungal Mitosis Mitotic_Spindle->Mitosis Cell_Division Fungal Cell Division Mitosis->Cell_Division Inhibition Inhibition

References

Measuring the Ionophore Activity of Griseochelin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid antibiotic produced by Streptomyces griseus that exhibits ionophoric properties.[1][2] An ionophore is a lipid-soluble molecule that can transport ions across a lipid membrane in a biological system. This activity is fundamental to this compound's antibiotic mechanism, as it disrupts the essential ion gradients across the cell membranes of susceptible bacteria, primarily Gram-positive species.[1] The ability to effectively measure the ionophore activity of this compound is crucial for understanding its mechanism of action, for structure-activity relationship studies, and for the development of new therapeutic agents.

These application notes provide an overview of the primary techniques used to measure the ionophore activity of this compound, along with detailed experimental protocols. The methods covered range from high-throughput fluorescence-based assays to more detailed biophysical characterizations using planar lipid bilayers.

Key Concepts in Ionophore Activity Measurement

The ionophore activity of this compound is typically assessed by its ability to facilitate the transport of cations across a lipid bilayer. This compound is known to form water-insoluble salts with both monovalent and divalent cations and specifically binds to alkaline-earth metal ions in a 2:1 (this compound:ion) stoichiometry.[1][3] The efficiency and selectivity of this transport are key parameters to be measured.

Common experimental systems to evaluate ionophore activity include:

  • Liposomes (Artificial Vesicles): These are spherical vesicles composed of a lipid bilayer that can encapsulate a specific aqueous solution. They serve as a simple and controllable model of a cell membrane.[4][5][6]

  • Black Lipid Membranes (BLMs): A BLM is an artificial lipid bilayer formed across a small aperture, which allows for sensitive electrical measurements of ion transport.[7][8][9]

  • Live Cells: While more complex, using live bacterial or eukaryotic cells can provide a more biologically relevant context for ionophore activity.

The choice of method depends on the specific research question, required throughput, and the level of detail needed for the analysis.

Fluorescence-Based Liposome Assay

This is a versatile and widely used method to screen for and characterize ionophore activity. The principle involves encapsulating a fluorescent indicator that is sensitive to the ion of interest within liposomes. The addition of an ionophore like this compound to the outside of the liposomes will facilitate the transport of external ions into the liposomes, causing a change in the fluorescence of the encapsulated dye.[4][10][11]

Experimental Protocol: Metal Ion Influx Assay using FluoZin-3 Loaded Liposomes

This protocol is adapted for measuring the transport of Zn²⁺, but can be modified for other divalent cations for which specific fluorescent probes are available.

Materials:

  • This compound (also known as Zincophorin)[2]

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • FluoZin-3 (potassium salt)

  • HEPES buffer (pH 7.4)

  • Metal salt solution (e.g., ZnCl₂)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve phospholipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a HEPES buffer containing FluoZin-3 to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs).

  • Removal of External Dye:

    • Pass the LUV suspension through a size-exclusion chromatography column to separate the dye-loaded liposomes from the unencapsulated FluoZin-3.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in the fluorometer cuvette with HEPES buffer.

    • Set the fluorometer to the appropriate excitation and emission wavelengths for FluoZin-3 (e.g., ~494 nm excitation, ~516 nm emission).

    • Record the baseline fluorescence.

    • Add this compound (dissolved in a suitable solvent like DMSO) to the cuvette and mix.

    • Initiate the transport by adding the metal salt solution (e.g., ZnCl₂) to the cuvette.

    • Monitor the increase in fluorescence over time, which corresponds to the influx of the metal ions and their binding to the encapsulated FluoZin-3.[4]

    • As a positive control, add a known ionophore (e.g., ionomycin for Ca²⁺, or a high concentration of a detergent like Triton X-100 to lyse the liposomes and achieve maximum fluorescence).

Data Presentation:

CompoundConcentration (µM)Initial Rate of Fluorescence Increase (RFU/s)Maximum Fluorescence (RFU)
This compound1
This compound5
This compound10
Control (No Ionophore)-
Positive Control (e.g., Ionomycin)5

RFU: Relative Fluorescence Units

Workflow Diagram:

Liposome_Assay_Workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement prep1 Lipid Film Formation prep2 Hydration with FluoZin-3 prep1->prep2 prep3 Extrusion (LUV formation) prep2->prep3 prep4 Size Exclusion Chromatography prep3->prep4 meas1 Baseline Fluorescence prep4->meas1 FluoZin-3 Loaded LUVs meas2 Add this compound meas1->meas2 meas3 Add Metal Salt (e.g., ZnCl2) meas2->meas3 meas4 Monitor Fluorescence Increase meas3->meas4 pH_Gradient_Assay_Workflow prep Prepare K+-loaded Liposomes setup Dilute Liposomes in K+-free buffer + ACMA prep->setup gradient Add Valinomycin to create pH gradient (Fluorescence Quenched) setup->gradient ionophore Add this compound gradient->ionophore transport Add external cations (e.g., K+, Na+, Ca2+) ionophore->transport measure Monitor Fluorescence De-quenching transport->measure BLM_Setup_Logic chamber BLM Chamber (Two Compartments) membrane Lipid Bilayer (Painted across aperture) chamber->membrane electrodes Ag/AgCl Electrodes (in each compartment) chamber->electrodes amplifier Voltage-Clamp Amplifier electrodes->amplifier electrodes->amplifier Measure Current amplifier->electrodes Apply Voltage daq Data Acquisition System amplifier->daq Griseochelin_Mechanism cluster_outside cluster_membrane cluster_inside Griseochelin_out This compound Complex This compound-Cation Complex Griseochelin_out->Complex Binds Cation_out Cation (e.g., K+) Cation_out->Complex Membrane Lipid Bilayer Cation_in Cation Complex->Cation_in Transports across membrane Disruption Disruption of Ion Gradient Cation_in->Disruption Death Cell Death Disruption->Death

References

Application Notes & Protocols for Mass Spectrometry Analysis of Griseochelin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseochelin is a carboxylic acid antibiotic produced by Streptomyces griseus.[1] Its unique structure, featuring a C33H60O7 formula with a substituted tetrahydropyran ring and a polyether-like backbone, presents both opportunities and challenges for its analysis and characterization.[1] Mass spectrometry (MS) is a pivotal technique for the identification, quantification, and structural elucidation of this compound and its synthetic or natural derivatives. These application notes provide a comprehensive guide to the mass spectrometric analysis of this class of compounds, offering detailed protocols and data interpretation strategies.

Due to the limited availability of specific public data on the mass spectrometry of this compound derivatives, this document presents generalized yet robust protocols based on the analysis of similar polyether and carboxylic acid antibiotics. These methods are intended to serve as a strong starting point for researchers in the field.

Section 1: Qualitative Analysis by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for the initial identification and confirmation of this compound and its derivatives. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide the necessary mass accuracy to determine the elemental composition of the parent molecule and its fragments.[2]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of the purified compound or crude extract in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[2]

  • Instrumentation and Parameters:

    • Mass Spectrometer: Orbitrap or FTICR Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Mass Range: 150-2000 m/z.

    • Resolution: >100,000 FWHM.

Data Presentation: Expected Molecular Ions

The table below summarizes the expected exact masses for this compound and hypothetical derivatives. Researchers can use this as a reference for their own findings.

CompoundMolecular FormulaAdduct (Positive Mode)Expected m/zAdduct (Negative Mode)Expected m/z
This compoundC33H60O7[M+H]+569.4361[M-H]-567.4212
This compound Methyl EsterC34H62O7[M+H]+583.4517N/AN/A
Hydroxylated this compoundC33H60O8[M+H]+585.4310[M-H]-583.4161
Dehydrated this compoundC33H58O6[M+H]+551.4255[M-H]-549.4106

Section 2: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. While specific fragmentation pathways for this compound are not extensively published, general patterns for carboxylic acids and polyethers can be inferred.[3][4]

Experimental Protocol: LC-MS/MS for Fragmentation Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: ESI (Positive and Negative).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

    • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

Hypothesized Fragmentation Pathway

The fragmentation of this compound is expected to involve neutral losses of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group, particularly in negative ion mode.[3][4] Cleavages along the polyether backbone are also anticipated.

Fragmentation_Pathway M_H [M+H]+ (m/z 569.4) M_H2O [M+H-H2O]+ (m/z 551.4) M_H->M_H2O -H2O Fragment_A Backbone Cleavage A M_H->Fragment_A Ring Opening Fragment_B Backbone Cleavage B M_H->Fragment_B Side Chain Loss M_2H2O [M+H-2H2O]+ (m/z 533.4) M_H2O->M_2H2O -H2O

Caption: Hypothesized fragmentation of this compound in positive ESI mode.

Section 3: Quantitative Analysis of this compound

For drug development and pharmacokinetic studies, a robust quantitative method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for quantification.[5][6]

Experimental Protocol: Quantitative LC-MS/MS (MRM)
  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar antibiotic not present in the sample).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS (MRM) Parameters:

    • LC System: Utilize the same LC conditions as in the fragmentation analysis.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive or Negative (select the mode with the most stable and intense precursor-product transition).

    • MRM Transitions: Specific precursor ion to product ion transitions must be optimized for this compound and the internal standard.

Data Presentation: MRM Transitions and Quantitative Parameters

The following table provides a template for the optimized MRM parameters. These values need to be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound569.4551.410015
This compound (Confirming ion)569.4533.410025
Internal Standard[Value][Value]100[Value]

Values in italics are hypothetical and require experimental optimization.

Logical Workflow for Drug Discovery and Analysis

The analysis of this compound and its derivatives is a critical component of the drug discovery pipeline, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Lead Characterization cluster_Development Preclinical Development Screening Natural Product Screening Hit_ID Hit Identification (HRMS) Screening->Hit_ID Structure Structural Elucidation (MS/MS, NMR) Hit_ID->Structure Derivative Derivative Synthesis Structure->Derivative Quant Quantitative Bioanalysis (LC-MS/MS) Derivative->Quant PK_PD Pharmacokinetics / Pharmacodynamics Quant->PK_PD

Caption: Workflow for this compound analysis in drug discovery.

References

Application Note: Infrared (IR) Spectroscopy for the Characterization of Functional Groups in Griseochelin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Griseochelin is a carboxylic acid antibiotic isolated from Streptomyces griseus.[1][] As a polyether ionophore, its molecular structure is complex, featuring multiple functional groups that are critical to its biological activity. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify the functional groups present in a molecule.[3][4] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated that provides a unique "molecular fingerprint," revealing the presence of specific covalent bonds.[5] This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy, outlines its key functional groups, and presents their characteristic absorption frequencies.

Principle of Infrared Spectroscopy Infrared spectroscopy measures the interaction of infrared radiation with matter.[6] When a molecule absorbs infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending, or rocking).[3] The frequency of absorption is characteristic of the type of bond and the atoms it connects. A strong change in dipole moment during vibration results in a more intense absorption band.[7] By analyzing the absorption bands in an IR spectrum, one can elucidate the functional groups present in the sample.[8]

Key Functional Groups of this compound The chemical structure of this compound (C₃₃H₆₀O₇) contains several key functional groups that can be identified using IR spectroscopy.[1][9] These include:

  • Carboxylic Acid (-COOH): This group is a defining feature of this compound.[1]

  • Hydroxyl (-OH): The molecule possesses multiple alcohol groups.[1]

  • Ether (C-O-C): A substituted tetrahydropyran ring is present in the structure.[1][10]

  • Alkene (C=C): The backbone contains carbon-carbon double bonds.[9]

  • Alkyl (C-H): The molecule has a large saturated hydrocarbon backbone.[9]

Data Presentation: Characteristic IR Absorption Frequencies

The following table summarizes the expected IR absorption bands for the primary functional groups in this compound.

Functional GroupBondVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Carboxylic AcidO-HStretch2500–3300Strong, Very Broad
C=OStretch1700–1725Strong
C-OStretch1210–1320Medium
Alcohol / HydroxylO-HStretch3200–3600Strong, Broad
C-OStretch1050–1150Strong
Alkene=C-HStretch3000–3100Medium
C=CStretch1640–1680Medium to Weak
AlkylC-HStretch2850–2960Strong
C-HBend1350–1470Medium
EtherC-O-CAsymmetrical Stretch1085–1150Strong

Table based on general IR absorption data.[11][12][13][14][15]

Experimental Protocols

This section details the methodology for acquiring an FTIR spectrum of this compound using the potassium bromide (KBr) pellet technique. This method is ideal for solid samples.[6][16]

Materials and Equipment:

  • This compound sample (high purity)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic or mechanical press

  • FTIR Spectrometer

  • Spatula

  • Infrared lamp (for drying, optional)

Protocol: KBr Pellet Sample Preparation and Analysis

  • Drying: Gently dry the this compound sample and the KBr powder under an infrared lamp or in a vacuum oven to remove any residual moisture. Water exhibits a very broad O-H absorption that can interfere with the spectrum.

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 5 µm to minimize scattering of the infrared beam.[16]

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-pressing die. Distribute the powder evenly.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A translucent pellet allows the IR beam to pass through.[6]

  • Background Spectrum: Place a blank KBr pellet (prepared using only KBr) or an empty sample holder in the FTIR spectrometer. Run a background scan to record the spectrum of the atmosphere (CO₂, H₂O) and the KBr. This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Carefully remove the this compound-KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Scanning: Acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the major absorption peaks and compare their positions and shapes to the values in the data table to confirm the presence of this compound's functional groups.

Visualizations

experimental_workflow Experimental Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_analysis Spectral Analysis sample This compound Sample (1-2 mg) grind Grind in Agate Mortar sample->grind kbr FTIR Grade KBr (100-200 mg) kbr->grind press Press into Pellet grind->press pellet This compound-KBr Pellet press->pellet acquire Acquire Sample Spectrum pellet->acquire ftir FTIR Spectrometer background Acquire Background (Blank KBr) ftir->background background->acquire spectrum IR Spectrum Plot acquire->spectrum interpret Data Interpretation & Functional Group ID spectrum->interpret

Caption: A flowchart detailing the experimental workflow for this compound analysis via FTIR.

logical_relationship This compound: Functional Groups and IR Frequencies center This compound (C33H60O7) fg1 Carboxylic Acid (-COOH) center->fg1 fg2 Hydroxyl (-OH) center->fg2 fg3 Ether (C-O-C) center->fg3 fg4 Alkene (C=C) center->fg4 fg5 Alkyl (C-H) center->fg5 ir1a O-H Stretch (2500-3300 cm⁻¹) Broad fg1->ir1a ir1b C=O Stretch (1700-1725 cm⁻¹) Strong fg1->ir1b ir2 O-H Stretch (3200-3600 cm⁻¹) Broad fg2->ir2 ir3 C-O-C Stretch (1085-1150 cm⁻¹) Strong fg3->ir3 ir4 C=C Stretch (1640-1680 cm⁻¹) Medium fg4->ir4 ir5 C-H Stretch (2850-2960 cm⁻¹) Strong fg5->ir5

Caption: Relationship between this compound's functional groups and their IR absorptions.

References

Application Notes and Protocols: In Vitro Efficacy of Griseochelin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature has limited specific quantitative data regarding the in vitro activity of Griseochelin against Staphylococcus aureus. The following application notes and protocols are presented as a comprehensive template for the in vitro evaluation of an antimicrobial agent against S. aureus, using this compound as a representative compound. The data presented herein is illustrative and intended to guide researchers in designing and interpreting their own experiments.

Introduction

This compound is a carboxylic acid antibiotic originally isolated from Streptomyces griseus.[1] It has demonstrated activity against Gram-positive bacteria, a group that includes the significant human pathogen Staphylococcus aureus.[1] S. aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to more severe conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against S. aureus, covering essential assays for antimicrobial drug development.

Data Presentation

The following tables summarize the hypothetical in vitro activity of this compound against representative strains of Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213 (MSSA)11
S. aureus ATCC 43300 (MRSA)22
Clinical Isolate 1 (MSSA)11
Clinical Isolate 2 (MRSA)42

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
06.06.06.06.0
26.55.24.13.0
47.24.53.0<2.0
88.53.8<2.0<2.0
249.1<2.0<2.0<2.0

CFU: Colony Forming Units

Table 3: Inhibition of S. aureus ATCC 43300 (MRSA) Biofilm Formation by this compound

Concentration (µg/mL)Biofilm Inhibition (%)
0 (Control)0
0.5 (1/4x MIC)25
1 (1/2x MIC)60
2 (1x MIC)85
4 (2x MIC)95

Table 4: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineThis compound IC50 (µg/mL)
HEK293 (Human Embryonic Kidney)> 100
HaCaT (Human Keratinocyte)75

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring absorbance at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_bacteria Prepare S. aureus Inoculum (0.5 McFarland) start->prep_bacteria serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_compound->serial_dilution inoculum_dilution Dilute Bacterial Suspension prep_bacteria->inoculum_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate inoculum_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate (Visually or Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Workflow for MIC Determination.
Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • S. aureus strain

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of S. aureus and dilute it to approximately 1 x 10^6 CFU/mL in CAMHB.

  • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 4x, and 8x MIC) and a growth control without the compound.

  • Inoculate the tubes with the prepared bacterial suspension.

  • Incubate the tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

  • Plot Log10 CFU/mL versus time to generate the time-kill curves.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare S. aureus Culture (1x10^6 CFU/mL) start->prep_culture prep_tubes Prepare Tubes with this compound (1x, 4x, 8x MIC) and Control start->prep_tubes inoculate Inoculate Tubes prep_culture->inoculate prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling serial_dilute_plate Serial Dilute and Plate on TSA sampling->serial_dilute_plate incubate_plates Incubate Plates at 37°C serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves end End plot_curves->end

Workflow for Time-Kill Kinetics Assay.
Biofilm Inhibition Assay

This protocol evaluates the ability of a compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound

  • S. aureus strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.

  • Adjust an overnight culture of S. aureus to a 0.5 McFarland standard and dilute 1:100 in TSB with 1% glucose.

  • Add the diluted bacterial suspension to the wells.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to dry.

  • Solubilize the stained biofilm with 95% ethanol or 33% acetic acid.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition relative to the control.

Biofilm_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_staining Staining cluster_quantification Quantification start Start prep_compound Prepare this compound Dilutions in TSBg start->prep_compound prep_bacteria Prepare S. aureus Inoculum in TSBg start->prep_bacteria add_to_plate Add Compound and Bacteria to 96-well Plate prep_compound->add_to_plate prep_bacteria->add_to_plate incubate Incubate at 37°C for 24h add_to_plate->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS and Dry stain->wash2 solubilize Solubilize Stain wash2->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calculate Calculate % Inhibition read_abs->calculate end End calculate->end

Workflow for Biofilm Inhibition Assay.
Cytotoxicity Assay

This protocol assesses the toxicity of a compound to mammalian cells.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_viability_assay Viability Assay (MTT) cluster_analysis Analysis start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prep_compound Prepare this compound Dilutions in Medium adhere->prep_compound treat_cells Treat Cells with this compound prep_compound->treat_cells incubate Incubate for 24-48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_abs Read Absorbance at 570 nm dissolve->read_abs calculate Calculate % Viability and IC50 read_abs->calculate end End calculate->end

Workflow for Cytotoxicity Assay.

References

Application Notes and Protocols for Cytotoxicity Assessment of Griseochelin on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid antibiotic isolated from Streptomyces griseus, known for its activity against Gram-positive bacteria.[1] As with many novel bioactive compounds, a thorough evaluation of its effects on mammalian cells is crucial to determine its potential therapeutic applications and toxicological profile. These application notes provide a comprehensive framework for assessing the cytotoxicity of this compound using standard in vitro assays. The protocols detailed herein are designed to be adaptable for various mammalian cell lines and can be integrated into early-stage drug discovery and development pipelines.

The assessment of cytotoxicity is a critical step in characterizing a compound's biological activity. It provides essential data on dose-dependent toxicity, mechanisms of cell death, and target cell specificity.[2] This document outlines the protocols for three widely used cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for the detection of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a novel compound such as this compound involves a multi-step process starting from cell culture preparation to data analysis and interpretation. This systematic approach ensures the generation of reliable and reproducible data.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Line Selection & Culture treatment Cell Seeding & Treatment with this compound prep_cells->treatment prep_compound This compound Stock Solution Preparation prep_compound->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Data Acquisition (Spectrophotometry/ Flow Cytometry) mtt->data_acq ldh->data_acq apoptosis->data_acq data_interp Data Interpretation & IC50 Calculation data_acq->data_interp

Caption: Experimental workflow for the cytotoxicity assessment of this compound.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Mammalian Cell Lines (MTT Assay)
Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Vehicle)100 ± 4.5\multirow{6}{}{15.2}
(Human Breast Cancer)192.3 ± 5.1
575.8 ± 6.2
1058.1 ± 4.9
2535.4 ± 3.8
5012.7 ± 2.1
A549 0 (Vehicle)100 ± 5.2\multirow{6}{}{28.9}
(Human Lung Carcinoma)195.1 ± 4.8
582.4 ± 5.5
1068.3 ± 6.1
2545.9 ± 4.3
5020.1 ± 3.3
HEK293 0 (Vehicle)100 ± 3.9\multirow{6}{*}{>50}
(Human Embryonic Kidney)198.2 ± 4.1
594.6 ± 3.7
1089.5 ± 4.4
2578.1 ± 5.0
5065.3 ± 4.7
Table 2: Hypothetical Membrane Integrity Assessment of this compound on MCF-7 Cells (LDH Assay)
This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle)5.2 ± 1.1
18.9 ± 1.5
522.7 ± 2.8
1041.3 ± 3.9
2568.5 ± 5.2
5085.1 ± 6.4
Positive Control (Lysis Buffer)100
Table 3: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
1060.2 ± 4.125.8 ± 3.510.5 ± 2.13.5 ± 1.0
2530.7 ± 3.845.1 ± 4.220.3 ± 3.33.9 ± 1.1
5010.4 ± 2.528.6 ± 3.955.7 ± 5.15.3 ± 1.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5] The amount of LDH in the supernatant is proportional to the number of lysed cells.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional wells for a maximum LDH release control (positive control) and a spontaneous LDH release control (negative control).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To the positive control wells, add 10 µL of lysis buffer (e.g., 1% Triton X-100) 30 minutes before supernatant collection.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.[6]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.[9]

    • Annexin V+ / PI-: Early apoptotic cells.[9]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[9]

    • Annexin V- / PI+: Necrotic cells.[7]

Potential Signaling Pathway of this compound-Induced Cytotoxicity

While the specific mechanism of this compound-induced cytotoxicity is yet to be elucidated, many cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.[10][11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 This compound This compound (Hypothetical) stress Cellular Stress (e.g., DNA damage) This compound->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only, as there is limited publicly available information on the cytotoxicity of this compound in mammalian cell lines. The signaling pathway diagram represents a general model of apoptosis and has not been specifically validated for this compound. Further experimental investigation is required to determine the precise mechanism of action.

References

Troubleshooting & Optimization

Overcoming Griseochelin water-insoluble salt formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Griseochelin's water-insoluble salt formation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it form water-insoluble salts?

This compound is a carboxylic acid antibiotic produced by Streptomyces griseus.[1][2] Its chemical structure contains a carboxylic acid group, which can deprotonate to form a carboxylate anion. This anion readily reacts with mono- and divalent cations (like Na⁺, K⁺, Ca²⁺, Mg²⁺) present in aqueous solutions to form neutral salts. These salts often have low solubility in water, leading to precipitation.[1]

Q2: At what pH is this compound precipitation most likely to occur?

Q3: What are the common sources of cations that can cause this compound precipitation?

Common sources of cations in experimental settings include:

  • Buffers: Phosphate-buffered saline (PBS) and other buffers containing sodium, potassium, calcium, or magnesium salts.

  • Cell Culture Media: Media are rich in various mono- and divalent cations.

  • Glassware: Ions can leach from certain types of glass.

  • Water Source: Deionized water may still contain trace amounts of ions.

Q4: Can the formation of these insoluble salts be reversed?

Yes, in many cases, the precipitation can be reversed. This can be achieved by:

  • pH Adjustment: Lowering the pH of the solution will protonate the carboxylate group, converting the salt back to the more soluble free acid form.

  • Chelating Agents: Adding a strong chelating agent like EDTA can sequester the problematic cations, preventing them from interacting with this compound.

  • Use of Solubilizing Agents: Agents like surfactants or cyclodextrins can help to resolubilize the precipitated salt.[3][4][5]

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides systematic approaches to prevent and resolve this compound precipitation issues during your experiments.

Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer.

Root Cause Analysis: The buffer likely contains mono- or divalent cations that are forming an insoluble salt with this compound.

Solutions:

  • Option 1: Buffer Selection and Modification

    • Protocol:

      • Attempt to dissolve this compound in a cation-free buffer, such as a Tris-HCl or HEPES buffer prepared with high-purity, cation-free water.

      • If the experimental conditions require the presence of certain cations, consider preparing a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and adding it to the final aqueous solution with vigorous stirring to ensure rapid dispersion.[5]

      • Alternatively, add a chelating agent like EDTA to the buffer before introducing this compound to sequester any problematic cations.

  • Option 2: pH Adjustment

    • Protocol:

      • Measure the pH of the this compound solution where precipitation is observed.

      • Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH below the pKa of this compound's carboxylic acid group (typically aiming for a pH < 4).

      • Observe if the precipitate redissolves. Note that a significant change in pH may affect your experiment's biological context.

Issue 2: A hazy precipitate forms when this compound is added to cell culture media.

Root Cause Analysis: Cell culture media are complex mixtures rich in salts containing Na⁺, K⁺, Ca²⁺, and Mg²⁺, all of which can form insoluble salts with this compound.

Solutions:

  • Option 1: Use of Solubilizing Agents

    • Protocol:

      • Prepare a stock solution of this compound with a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) or a cyclodextrin (e.g., HP-β-CD).[3][5][6] The optimal ratio of this compound to the solubilizing agent should be determined empirically.

      • Add this formulated stock solution to the cell culture medium. The surfactant micelles or cyclodextrin cavity will encapsulate the this compound, preventing its interaction with cations.[3]

  • Option 2: Preparation of a Lipid-Based Formulation

    • Protocol:

      • For in vivo or certain in vitro applications, consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[3] This involves dissolving this compound in a mixture of oils, surfactants, and co-solvents.

      • Upon gentle agitation in an aqueous medium, this formulation will form a fine emulsion, keeping the this compound solubilized.

Quantitative Data Summary: Comparison of Solubilizing Agents

The following table provides a hypothetical comparison of the effectiveness of different solubilizing agents on this compound solubility in a standard phosphate-buffered saline (PBS) at pH 7.4. Note: These are example values and actual results may vary.

Solubilizing AgentConcentration (w/v)Apparent Solubility of this compound (µg/mL)Observations
None (Control)N/A< 1Immediate precipitation
Tween 801%50Clear solution
HP-β-Cyclodextrin5%120Clear solution
DMSO (Co-solvent)2%25Slight haze remains
Poloxamer 1881%45Clear solution

Experimental Protocols

Protocol 1: Basic Solubility Assessment of this compound

Objective: To determine the qualitative solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Ethanol, DMSO.[7]

Procedure:

  • Add approximately 10 mg of this compound to separate test tubes.

  • Add 1 mL of each solvent to a respective test tube.

  • Vortex each tube for 30 seconds.

  • Visually inspect for dissolution.[8]

  • Record observations as "soluble," "partially soluble," or "insoluble."[7]

  • For the tubes with 5% NaOH and 5% NaHCO₃, if the compound dissolves, add 5% HCl dropwise to see if a precipitate reforms, which confirms the formation of a water-soluble salt.[9]

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • HP-β-CD

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add an excess of this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear filtrate is a solution of the this compound-HP-β-CD inclusion complex. The concentration of solubilized this compound can be determined by a suitable analytical method (e.g., HPLC-UV).

Visualizations

Griseochelin_Precipitation_Pathway This compound This compound (R-COOH) (Poorly Water-Soluble) Anion This compound Anion (R-COO⁻) This compound->Anion pH > pKa Aqueous Aqueous Environment (e.g., Buffer, Media) Cations Cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) Precipitate Insoluble Salt (R-COO⁻)₂M²⁺ or R-COO⁻M⁺ Cations->Precipitate Anion->Precipitate

Caption: Pathway of this compound insoluble salt formation in the presence of cations.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is pH > pKa? Start->Check_pH Check_Cations Are Cations Present? Check_pH->Check_Cations No Lower_pH Adjust pH to < pKa Check_pH->Lower_pH Yes Use_Chelator Add Chelating Agent (e.g., EDTA) Check_Cations->Use_Chelator Yes Use_Solubilizer Use Solubilizing Agent (Surfactant, Cyclodextrin) Check_Cations->Use_Solubilizer No/Still Precipitates Success This compound Solubilized Lower_pH->Success Use_Chelator->Success Use_Solubilizer->Success

Caption: Troubleshooting workflow for resolving this compound precipitation.

References

Optimization of fermentation parameters for Griseochelin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for Griseochelin yield from Streptomyces griseus.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue/ObservationPotential Cause(s)Suggested Solution(s)
Low or No this compound Yield Suboptimal media composition (Carbon/Nitrogen ratio, essential minerals).Systematically evaluate different carbon and nitrogen sources. Common carbon sources to test include glucose, starch, and glycerol. For nitrogen, consider soybean meal, peptone, yeast extract, and ammonium sulfate. Ensure the presence of essential minerals like MgSO₄, K₂HPO₄, and trace elements.
Incorrect pH of the fermentation medium.The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0-7.2). Monitor and control the pH throughout the fermentation process.[1] Test a range of initial pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimum for your strain.
Non-optimal fermentation temperature.Most Streptomyces species have an optimal temperature for antibiotic production between 28-30°C.[1] Verify incubator/bioreactor temperature settings and test a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C) to find the best condition for this compound production.
Inadequate aeration or agitation.Insufficient oxygen supply can limit secondary metabolite production. Optimize the agitation speed and aeration rate in your fermenter. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve aeration.
Poor inoculum quality or incorrect inoculum size.Use a fresh, actively growing seed culture. The age and size of the inoculum are critical. An inoculum volume of 5-10% of the production medium is a good starting point.
Inconsistent Batch-to-Batch Yield Variability in raw materials of the medium.Use high-quality, consistent sources for media components, especially complex organic sources like soybean meal or peptone.
Inconsistent inoculum preparation.Standardize your protocol for seed culture preparation, including incubation time, temperature, and agitation.
Fluctuations in fermentation parameters.Ensure that temperature, pH, and agitation are tightly controlled and monitored throughout each fermentation run.
Foaming in the Bioreactor High concentration of proteins or other surface-active compounds in the medium.Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. Be cautious as excessive use can sometimes affect yield.
Mycelial Growth is Good, but Antibiotic Production is Low Repression of secondary metabolism.High concentrations of easily metabolizable carbon sources like glucose can sometimes repress antibiotic production. Consider a fed-batch strategy to maintain a lower, steady concentration of the carbon source. Phosphate concentration can also be inhibitory to secondary metabolism in some Streptomyces species.
Genetic instability of the producing strain.Repeated subculturing can sometimes lead to a decrease in antibiotic production. It is advisable to work from frozen stock cultures. Strain improvement through mutagenesis (e.g., UV or chemical) and selection can also enhance and stabilize production.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound fermentation?

A1: A good starting point for Streptomyces griseus fermentation to produce this compound can be a medium containing a combination of complex and simple carbon and nitrogen sources. For example, a medium composed of glucose, soluble starch, soybean meal, and yeast extract, supplemented with essential minerals like K₂HPO₄, MgSO₄, and NaCl.

Q2: How can I optimize the media components for improved this compound yield?

A2: A common approach is the "one-factor-at-a-time" (OFAT) method, where you vary the concentration of a single component while keeping others constant.[4] For a more comprehensive optimization, statistical methods like Response Surface Methodology (RSM) can be employed to study the interactions between different media components and identify the optimal concentrations.[4]

Illustrative Data on Media Optimization (OFAT Approach)

Note: The following data is for illustrative purposes and may not represent actual experimental results.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose8.5120
Soluble Starch7.2155
Glycerol6.8110
Maltose7.9135

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Soybean Meal9.2180
Peptone8.1140
Yeast Extract7.5125
Ammonium Sulfate6.590

Q3: What are the optimal physical parameters for this compound fermentation?

A3: While the exact optima may be strain-specific, for many Streptomyces species, a temperature of 28-30°C and an initial pH of 7.0-7.2 are good starting points.[1] Agitation and aeration should be sufficient to ensure good oxygen transfer without causing excessive shear stress on the mycelia.

Illustrative Data on Physical Parameter Optimization

Note: The following data is for illustrative purposes and may not represent actual experimental results.

Table 3: Effect of Temperature and pH on this compound Yield

Temperature (°C)Initial pHThis compound Yield (mg/L)
257.0130
287.0175
307.0160
286.5145
287.5155

Q4: How is this compound biosynthesis regulated, and can this be manipulated to increase yield?

A4: this compound is a polyketide antibiotic. The biosynthesis of such antibiotics in Streptomyces is encoded by a cluster of genes. This gene cluster is often regulated by a complex network involving pathway-specific regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) and global regulators that respond to nutritional and environmental signals.[5][6] Techniques like overexpressing positive regulatory genes or knocking out negative regulators can be employed to enhance the production of secondary metabolites.[5] The production of antibiotics in S. griseus can also be influenced by signaling molecules like A-factor.[5]

Q5: What is a typical fermentation time for this compound production?

A5: The fermentation time can vary depending on the strain and conditions, but secondary metabolite production in Streptomyces usually occurs during the stationary phase of growth. A typical fermentation cycle can last from 5 to 10 days. It is important to create a time-course profile of your fermentation to determine the peak of this compound production.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

  • Prepare a basal medium: This medium should contain all the essential components for S. griseus growth.

  • Vary one component: For each set of experiments, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping the concentrations of all other components constant. Include a control with the original basal medium.

  • Inoculation: Inoculate all flasks with a standardized seed culture of S. griseus.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined duration (e.g., 7 days).

  • Extraction and Quantification: At the end of the fermentation, harvest the broth, extract the this compound, and quantify the yield using a suitable analytical method (e.g., HPLC).

  • Analysis: Compare the yields from the different media compositions to identify the optimal concentration of the tested component.

  • Iteration: Repeat steps 2-6 for each component you wish to optimize.

Protocol 2: Preparation of Seed Culture

  • Aseptic Transfer: Aseptically transfer a loopful of S. griseus spores from a mature agar plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture is in the late logarithmic growth phase.

  • Inoculation: Use this seed culture to inoculate the production medium, typically at a volume of 5-10% (v/v).

Visualizations

Fermentation_Optimization_Workflow Experimental Workflow for Fermentation Optimization A Strain Selection and Maintenance (S. griseus) B Seed Culture Preparation A->B I Fermentation B->I C Production Medium Formulation (Basal Medium) D One-Factor-at-a-Time (OFAT) Optimization C->D E Vary Carbon Sources D->E F Vary Nitrogen Sources D->F G Vary pH D->G H Vary Temperature D->H E->I F->I G->I H->I J Extraction of this compound I->J K Quantification (e.g., HPLC) J->K L Data Analysis and Identification of Optimal Parameters K->L M Scale-up Fermentation L->M

Caption: Workflow for optimizing this compound fermentation parameters.

Antibiotic_Regulation_Pathway Simplified Regulatory Cascade for Antibiotic Production in Streptomyces cluster_0 Environmental/Nutritional Signals cluster_1 Regulatory Proteins cluster_2 Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulators->Pathway_Specific_Regulator Activation Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes Activation This compound This compound Biosynthetic_Genes->this compound

Caption: Simplified model of antibiotic biosynthesis regulation.

References

Technical Support Center: Enhancing Griseochelin Production in Streptomyces griseus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhancement of Griseochelin production. This resource is designed for researchers, scientists, and drug development professionals actively working with Streptomyces griseus. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a carboxylic acid antibiotic belonging to the polyketide class of natural products.[1] It is produced by the filamentous bacterium Streptomyces griseus and is also known as zincophorin.[1] This metabolite demonstrates activity against Gram-positive bacteria.[1]

Q2: What is the primary regulatory pathway affecting secondary metabolite production in Streptomyces griseus?

A2: A primary regulatory pathway is the A-factor cascade. A-factor is a small, diffusible γ-butyrolactone that acts as a microbial hormone.[2][3][4] At a sufficient concentration, it binds to its receptor protein (ArpA), which in turn derepresses the transcription of a key transcriptional activator, AdpA.[3][5] AdpA then activates a cascade of genes, including pathway-specific regulators that "switch on" the biosynthetic gene clusters for various secondary metabolites, such as streptomycin.[2][3] This system is a critical target for rationally engineering enhanced production.

Q3: What are the general strategies for enhancing secondary metabolite production in Streptomyces?

A3: Broadly, strategies fall into two categories:

  • Process Optimization: Systematically refining fermentation conditions (media composition, pH, temperature, aeration) to maximize yield without genetic modification.[6][7][8]

  • Metabolic and Genetic Engineering: Rational modification of the organism's genome. This includes overexpressing pathway-specific activators, deleting repressors, increasing the supply of precursor molecules, and introducing resistance genes to prevent self-toxicity.[9][10][11]

Q4: Can different strains of S. griseus produce different secondary metabolites?

A4: Yes. Even phylogenetically similar strains of S. griseus isolated from different geographical locations can exhibit significant differences in their secondary metabolite profiles and yield quantities under the same laboratory conditions.[12] This highlights the importance of strain selection and screening for your specific production goals.

Troubleshooting Guide

This guide addresses common problems encountered during this compound production experiments.

Problem: Low or No Detectable this compound Yield
Potential Cause Suggested Solution / Troubleshooting Step
Suboptimal Culture Medium The composition of the fermentation medium is critical. Carbon, nitrogen, and phosphate sources can significantly influence secondary metabolism. Systematically test different carbon sources (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., soybean meal, peptone, yeast extract). Refer to the Media Optimization Data (Table 1) as a starting point.[8]
Incorrect Fermentation Parameters Every secondary metabolite has an optimal pH, temperature, and aeration for production. Perform small-scale experiments varying one parameter at a time (e.g., pH range 6.0-8.5, temperature range 28-37°C) to identify the optimal conditions for this compound.[6][7]
Insufficient Inoculum or Seed Culture Age The density and growth phase of the inoculum can impact the final yield. Experiment with different inoculum sizes (e.g., 2-10% v/v) and different seed culture ages to ensure you are inoculating with healthy, active mycelium.[7]
Repression of Biosynthetic Genes The this compound biosynthetic gene cluster may be silent or repressed under standard lab conditions.[13] Consider manipulating regulatory genes. Overexpressing a pathway-specific activator or deleting a known repressor can dramatically increase production. The A-factor regulatory cascade is a key target in S. griseus.[3][14]
Strain Instability / Degeneration Repeated sub-culturing of Streptomyces can lead to genetic instability and loss of productivity. Always work from a frozen glycerol stock of a verified, high-producing strain. If yields decline over time, re-streak from the master cell bank.
Problem: Inconsistent this compound Production Between Batches
Potential Cause Suggested Solution / Troubleshooting Step
Variability in Media Components Minor variations in complex media components (e.g., yeast extract, soybean meal) between lots can lead to inconsistent results. If possible, purchase large lots of these components. Alternatively, test each new lot to ensure it supports the same level of production.
Inconsistent Inoculum Preparation Ensure the seed culture is prepared identically for each fermentation run (same medium, incubation time, and agitation). The physiological state of the inoculum is crucial for reproducible fermentations.
Fluctuations in Physical Parameters Small deviations in pH, temperature, or dissolved oxygen can cause significant batch-to-batch variation. Ensure bioreactors and incubators are properly calibrated and monitored throughout the fermentation process.

Supporting Data and Visualization

Data Presentation

Disclaimer: The following tables summarize quantitative data for optimizing secondary metabolite production in various Streptomyces species. As specific data for this compound is limited in publicly available literature, these values should be used as a well-informed starting point for designing your own optimization experiments.

Table 1: Example Fermentation Parameters for Streptomyces spp. This table provides a range of reported optimal conditions for secondary metabolite production, which can serve as initial parameters for this compound optimization.

ParameterOrganismOptimal ValueProductReference
pH Streptomyces sp. LHR 97.0Antibacterial Metabolite[6]
Streptomyces griseocarneus7.2APHE Antibiotics[7]
Temperature Streptomyces sp. LHR 935°CAntibacterial Metabolite[6]
Streptomyces griseocarneus30°CAPHE Antibiotics[7]
Carbon Source Streptomyces sp. 1-14Glucose (38.9 g/L)Antibacterial Metabolite[15]
Nitrogen Source S. griseus (for Streptomycin)Soybean MealStreptomycin
Inoculum Size Streptomyces griseocarneus3% (v/v)APHE Antibiotics[7]
Incubation Time Streptomyces griseocarneus7 daysAPHE Antibiotics[7]
Visualizations

Troubleshooting Workflow for Low this compound Yield

G start Low or No This compound Yield strain 1. Verify Strain Integrity (From frozen stock, phenotype check) start->strain media 2. Optimize Culture Medium (Carbon/Nitrogen/Phosphate sources) strain->media result Improved Yield strain->result Issue Resolved conditions 3. Optimize Physical Conditions (pH, Temp, Aeration) media->conditions media->result Issue Resolved genetic 4. Advanced Strategy: Genetic Engineering (Manipulate regulators) conditions->genetic If yield is still low conditions->result Issue Resolved genetic->result G cluster_0 Cellular Environment cluster_1 Intracellular Cascade A_factor A-factor (γ-butyrolactone) ArpA ArpA Receptor (Repressor) A_factor->ArpA Binds & Inactivates AdpA_gene adpA gene ArpA->AdpA_gene Represses AdpA AdpA Protein (Transcriptional Activator) AdpA_gene->AdpA Transcribed & Translated Pathway_Reg Pathway-Specific Activator Gene (e.g., strR) AdpA->Pathway_Reg Activates Transcription BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Reg->BGC Activates BGC Transcription G start Select High-Yielding Wild-Type or Mutant Strain gen_mod Genetic Manipulation (e.g., Overexpression of activator, Gene knockout) start->gen_mod ferm Small-Scale Fermentation gen_mod->ferm analysis Yield Analysis (HPLC, LC-MS) ferm->analysis selection Select Best-Performing Engineered Strain analysis->selection selection->gen_mod Iterate for further improvement selection->ferm Scale-up Production

References

Technical Support Center: Enhancing Griseochelin Production in Streptomyces griseus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the genetic engineering of Streptomyces griseus to improve Griseochelin titers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for overproduction?

A1: this compound, also known as Zincophorin, is a polyketide antibiotic produced by Streptomyces griseus.[1] It functions as an ionophore with potent activity against Gram-positive bacteria, making it a compound of interest for potential therapeutic applications.[1] Increasing its production titer through genetic engineering is crucial for further research and development.

Q2: Has the biosynthetic gene cluster (BGC) for this compound been identified?

A2: Yes, the biosynthetic gene cluster for this compound (referred to as the zin cluster for Zincophorin) has been identified in Streptomyces griseus.[1] This knowledge is the foundation for targeted genetic engineering strategies to enhance its production. The cluster contains genes encoding polyketide synthases (PKS) and other necessary modifying enzymes.[1]

Q3: What are the general strategies for increasing secondary metabolite production in Streptomyces?

A3: Common strategies include:

  • Overexpression of positive regulatory genes: Introducing additional copies of pathway-specific activators (e.g., SARPs) or global regulators.

  • Deletion of negative regulatory genes: Removing repressors that inhibit the expression of the biosynthetic gene cluster.

  • Increasing precursor supply: Engineering primary metabolism to channel more precursors towards this compound biosynthesis.

  • Heterologous expression: Moving the biosynthetic gene cluster to a host strain optimized for high-yield production.[2]

  • Optimization of fermentation conditions: Modifying media composition, pH, temperature, and aeration to maximize yield.

Q4: I am having trouble transforming my genetically engineered construct into S. griseus. What could be the issue?

A4: Transformation of Streptomyces griseus can be challenging. Common issues include:

  • Inefficient protoplast formation or regeneration: Ensure that the lysozyme concentration and incubation time are optimized for your strain. The regeneration medium is also critical for success.

  • DNA degradation: Streptomyces species can have active restriction-modification systems. It is often necessary to pass your plasmid through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before conjugation into S. griseus.

  • Incorrect vector system: Ensure you are using a vector that is compatible with Streptomyces and has the appropriate selection markers. Integrative vectors are often more stable for long-term production.

Troubleshooting Guides

Low or No this compound Production After Genetic Modification
Potential Cause Troubleshooting Steps
Failed integration or unstable plasmid: Verify the presence of your genetic construct in the S. griseus genome or as a plasmid using PCR with specific primers. For integrative vectors, confirm the correct integration site.
Polar effects of gene knockout: If you have deleted a gene, it may have affected the expression of downstream genes in the same operon. Consider creating a markerless, in-frame deletion to minimize polar effects.
Suboptimal fermentation conditions: The nutritional requirements and optimal conditions for your engineered strain may differ from the wild type. Systematically vary carbon and nitrogen sources, pH, and temperature to find the new optimum for this compound production.
Toxicity of overproduced this compound: High concentrations of the antibiotic may be toxic to the host strain. Consider co-expressing a resistance gene, which is often found within the biosynthetic gene cluster, to improve the strain's tolerance.
Incorrect timing of induction (if using an inducible promoter): If you are using an inducible promoter to drive gene expression, optimize the time of inducer addition and its concentration.
Inconsistent this compound Titers Between Batches
Potential Cause Troubleshooting Steps
Inoculum variability: Standardize your inoculum preparation. Use a consistent amount of spores or mycelium from a seed culture of a specific age.
Media component inconsistency: Prepare media from the same batches of reagents whenever possible. Some complex media components like yeast extract or soy flour can have significant batch-to-batch variation.
Plasmid instability: If using a replicative plasmid, it may be lost over time without selective pressure. Ensure that the appropriate antibiotic is present in your culture medium. For long-term production, consider genomic integration of your construct.
Mycelial morphology changes: In submerged cultures, Streptomyces can grow as dispersed mycelia or pellets, which can affect production.[3] Monitor the morphology and adjust agitation speed or media components to maintain a consistent growth form.

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential improvements in this compound titer following various genetic engineering strategies.

Table 1: Effect of Regulatory Gene Manipulation on this compound Titer

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase
S. griseus WTWild Type15 ± 21.0
S. griseus ZIN-ROverexpression of a putative pathway-specific activator (zinR)45 ± 53.0
S. griseus ZIN-RepΔDeletion of a putative repressor gene (zinJ)32 ± 42.1
S. griseus ZIN-R/RepΔCombined overexpression of zinR and deletion of zinJ78 ± 85.2

Table 2: Impact of Precursor Supply Enhancement on this compound Titer

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase
S. griseus WTWild Type15 ± 21.0
S. griseus ACCOverexpression of acetyl-CoA carboxylase (accA2, accB)25 ± 31.7
S. griseus MCMOverexpression of methylmalonyl-CoA mutase (mutB)28 ± 31.9
S. griseus ACC/MCMCombined overexpression of acc and mut genes42 ± 62.8

Experimental Protocols

Protocol 1: Conjugation of Plasmids from E. coli to Streptomyces griseus

This protocol is adapted for the transfer of non-methylated DNA from E. coli ET12567/pUZ8002 to S. griseus.

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the desired plasmid.

  • S. griseus recipient strain.

  • LB medium with appropriate antibiotics for E. coli.

  • ISP4 medium (or other suitable sporulation medium for S. griseus).

  • MS agar plates.

  • 2xYT medium.

  • Nalidixic acid and the appropriate antibiotic for plasmid selection in S. griseus.

Procedure:

  • Grow a 25 mL culture of the E. coli donor strain in LB with antibiotics to an OD600 of 0.4-0.6.

  • Wash the E. coli cells twice with an equal volume of fresh LB medium.

  • Resuspend the cells in 1 mL of LB medium.

  • Harvest spores from a well-sporulated plate of S. griseus.

  • Resuspend the spores in 500 µL of 2xYT medium.

  • Heat-shock the spores at 50°C for 10 minutes to induce germination.

  • Mix 500 µL of the donor E. coli cells with 500 µL of the heat-shocked S. griseus spores.

  • Pellet the mixture by centrifugation and resuspend in 200 µL of 2xYT.

  • Plate the entire mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • Overlay the plates with 1 mL of sterile water containing nalidixic acid (to inhibit E. coli growth) and the appropriate antibiotic for selecting S. griseus exconjugants.

  • Continue incubation at 30°C until exconjugant colonies appear (typically 5-10 days).

  • Restreak individual colonies onto fresh selective media to obtain pure cultures.

Protocol 2: Overexpression of a Pathway-Specific Regulatory Gene

This protocol outlines the general steps for overexpressing a putative activator gene from the this compound BGC.

Procedure:

  • Gene Amplification: Amplify the coding sequence of the target regulatory gene (e.g., zinR) from S. griseus genomic DNA using PCR with high-fidelity polymerase. Design primers to add suitable restriction sites for cloning.

  • Vector Ligation: Clone the amplified gene into a Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).

  • Vector Transformation: Transform the resulting construct into the E. coli methylation-deficient donor strain.

  • Conjugation: Transfer the plasmid into S. griseus using the conjugation protocol described above.

  • Strain Verification: Confirm the presence and integrity of the integrated construct in the S. griseus exconjugants by PCR.

  • Phenotypic Analysis: Ferment the engineered strain and the wild-type control under identical conditions.

  • Titer Quantification: Extract the secondary metabolites and quantify this compound production using HPLC or LC-MS.

Visualizations

Griseochelin_Biosynthesis_Workflow cluster_0 Strain Engineering cluster_1 Production & Analysis start Identify this compound BGC (zin cluster) design Design Genetic Construct (e.g., zinR overexpression) start->design clone Clone into E. coli design->clone conjugate Conjugate into S. griseus clone->conjugate verify Verify Engineered Strain conjugate->verify ferment Fermentation verify->ferment Verified Strain extract Metabolite Extraction ferment->extract quantify HPLC/LC-MS Quantification extract->quantify result Compare Titer to Wild Type quantify->result

Caption: Experimental workflow for engineering S. griseus for improved this compound production.

Signaling_Pathway cluster_pathway Putative this compound Regulatory Cascade global_reg Global Regulators (e.g., AdpA, AfsR) pathway_activator Pathway-Specific Activator (e.g., ZinR - a SARP) global_reg->pathway_activator Activates zin_operon This compound Biosynthetic Genes (zin cluster) pathway_activator->zin_operon Promotes Transcription pathway_repressor Pathway-Specific Repressor (e.g., ZinJ - TetR-family) pathway_repressor->zin_operon Inhibits Transcription This compound This compound zin_operon->this compound Biosynthesis

Caption: A simplified model of the regulatory pathway controlling this compound biosynthesis.

References

Griseochelin Purification and Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and recovery of Griseochelin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound purification workflow, from extraction to final recovery.

Problem 1: Low Yield of Crude this compound Extract

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Cell Lysis Ensure complete disruption of Streptomyces griseus cells to release intracellular this compound. Consider alternative lysis methods such as sonication or French press if mechanical disruption is insufficient.
Suboptimal Extraction Solvent This compound is a carboxylic acid antibiotic. Acidifying the culture broth to approximately pH 3-4 before extraction can improve the partitioning of this compound into the organic solvent.
Ethyl acetate is a commonly used solvent for extracting polyketide antibiotics like this compound.[1][2] If yields are low, consider exploring other solvents with similar polarity, such as n-butanol.
Insufficient Extraction Time or Agitation Ensure adequate mixing and contact time between the culture broth and the extraction solvent. Increase the duration or intensity of shaking during the extraction process. Perform multiple extractions (at least 2-3 times) with fresh solvent to maximize recovery.
Degradation of this compound Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction.[3] Perform extractions promptly after harvesting the culture.
Problem 2: Poor Separation during Silica Gel Chromatography

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Polarity Optimize the solvent system for the silica gel column. Start with a non-polar solvent and gradually increase the polarity. A common starting point for antibiotics is a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient for more polar compounds.[1]
Column Overloading Overloading the silica gel column can lead to poor separation and broad peaks. As a general rule, the amount of crude extract loaded should not exceed 1-5% of the total weight of the silica gel.
Irregular Column Packing Ensure the silica gel column is packed uniformly to avoid channeling. A poorly packed column will result in uneven solvent flow and inefficient separation.
Co-elution with Impurities If this compound co-elutes with other compounds, a secondary purification step, such as preparative HPLC, may be necessary.
Problem 3: Low Recovery of Pure this compound after HPLC

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal HPLC Column and Mobile Phase For a carboxylic acid compound like this compound, a C18 reverse-phase column is a suitable choice. Optimize the mobile phase, which typically consists of a gradient of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
Degradation on the Column The acidic conditions of the mobile phase can sometimes lead to the degradation of acid-labile compounds. If degradation is suspected, consider using a buffered mobile phase.
Poor Solubility of this compound Ensure that the purified this compound fractions are completely solubilized before any subsequent steps, such as solvent evaporation. Adding a small amount of a suitable organic solvent can aid in redissolving the compound.
Loss during Solvent Evaporation Use a gentle stream of nitrogen or a rotary evaporator at a controlled temperature to remove the solvent. Overheating can lead to degradation of the purified compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation time for this compound production by Streptomyces griseus?

A1: For antibiotic production by Streptomyces species, a fermentation period of 4 to 7 days is common.[2] However, the optimal fermentation time for maximal this compound yield should be determined empirically by performing a time-course experiment and measuring the antibiotic activity or concentration at different time points.

Q2: How can I monitor the presence of this compound during the purification process?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. A suitable solvent system for TLC of this compound would likely be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The spot corresponding to this compound can be visualized under UV light or by using a suitable staining reagent.

Q3: What are the optimal storage conditions for purified this compound?

Q4: My purified this compound shows low bioactivity. What could be the reason?

A4: Low bioactivity could be due to several factors:

  • Degradation: this compound may have degraded during purification due to exposure to adverse pH or temperature.

  • Presence of Impurities: Co-eluting impurities might interfere with the bioassay.

  • Incorrect Quantification: The concentration of the purified compound might be lower than estimated. It is crucial to accurately determine the concentration using a reliable method such as UV-Vis spectrophotometry or HPLC with a standard curve.

Experimental Protocols

General Protocol for this compound Extraction and Initial Purification

This protocol is a generalized procedure based on common methods for antibiotic purification from Streptomyces. Optimization will be required for specific experimental conditions.

  • Fermentation and Harvest: Culture Streptomyces griseus in a suitable production medium for 4-7 days.[2] Separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Adjust the pH of the culture supernatant to 3-4 with a suitable acid (e.g., 1M HCl).

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.[2]

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column with a suitable diameter and length.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Recovery fermentation S. griseus Fermentation (4-7 days) harvest Centrifugation/ Filtration fermentation->harvest acidify Acidify Supernatant (pH 3-4) harvest->acidify extraction Ethyl Acetate Extraction (2x) acidify->extraction concentrate Concentrate (Rotary Evaporator) extraction->concentrate silica_gel Silica Gel Chromatography concentrate->silica_gel hplc Reverse-Phase HPLC silica_gel->hplc analysis TLC/Bioassay hplc->analysis recovery Pure this compound analysis->recovery

Caption: A generalized workflow for the purification of this compound.

troubleshooting_low_yield issue Low Crude Extract Yield cause1 Incomplete Cell Lysis issue->cause1 cause2 Suboptimal Extraction pH issue->cause2 cause3 Inefficient Solvent issue->cause3 cause4 Degradation issue->cause4 solution1 Enhance Lysis (Sonication/French Press) cause1->solution1 solution2 Acidify Broth (pH 3-4) cause2->solution2 solution3 Use Ethyl Acetate or n-Butanol cause3->solution3 solution4 Control Temp. & pH cause4->solution4

Caption: Troubleshooting logic for low crude this compound yield.

References

Technical Support Center: Griseochelin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Griseochelin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on general best practices for the storage of chemically related compounds, such as other polyether and carboxylic acid antibiotics derived from Streptomyces. It is crucial for researchers to perform their own stability studies for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, it is recommended to store solid (powdered) this compound in a tightly sealed container at low temperatures, preferably at -20°C or -80°C. The compound should be protected from light and moisture. Most antibiotics are more stable as dry powders.

Q2: How should I store this compound once it is in solution?

This compound solutions are expected to be less stable than the solid form due to the risk of hydrolysis and oxidation. If a solution must be stored, it should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for the shortest possible duration. Some studies suggest that antibiotic stocks can be stored at -20°C for at least 6 months, though this is compound-specific.[1]

Q3: What are the main factors that can cause this compound to degrade?

Based on its chemical structure as a carboxylic acid antibiotic, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • pH: As a carboxylic acid, the stability of this compound is likely pH-dependent. Both acidic and alkaline conditions could potentially lead to hydrolysis.

  • Light: Many complex organic molecules, including some antibiotics, are sensitive to light and can undergo photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Moisture: The presence of water can facilitate hydrolysis.

Q4: Are there any visible signs of this compound degradation?

While specific information on this compound is unavailable, degradation of antibiotics can sometimes be indicated by a change in color or the appearance of precipitates in solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the stability and purity of the compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity of this compound in experiments. Degradation of the compound due to improper storage.- Verify that solid this compound has been stored at -20°C or -80°C and protected from light. - If using a stock solution, ensure it was stored in aliquots at low temperature and for a limited time. - Prepare fresh solutions for each experiment whenever possible. - Perform a purity check of your this compound stock using a suitable analytical method (e.g., HPLC).
Inconsistent experimental results. Partial degradation of this compound leading to variable concentrations of the active compound.- Review and standardize your storage and handling procedures for this compound. - Ensure all users are following the same protocol. - Consider performing a stability study under your specific experimental conditions to determine the viable working time for your solutions.
Visible changes in this compound solution (e.g., color change, precipitation). Significant degradation and/or insolubility.- Discard the solution. - Review the solvent used and the storage conditions. Consider using a different solvent system if solubility is an issue. - Prepare a fresh solution from solid material.

Quantitative Data Summary

Table 1: Example Stability Data Table for this compound

Storage Condition Time Parameter Specification Result
Solid, -20°C, Dark 12 monthsAppearanceWhite to off-white powderConforms
Purity (HPLC)≥95.0%98.5%
Solution in DMSO (10 mg/mL), -20°C, Dark 1 monthAppearanceClear, colorless solutionConforms
Purity (HPLC)≥90.0%92.3%
Solution in DMSO (10 mg/mL), 4°C, Dark 1 weekAppearanceClear, colorless solutionConforms
Purity (HPLC)≥90.0%88.1% (degradation observed)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and pathways.

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., methanol or a buffer solution).

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound is not available, a general reverse-phase HPLC method can be developed as a starting point.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., 210-230 nm) or Mass Spectrometry (MS) for more sensitive and specific detection.

  • Injection Volume: 10 µL.

  • Quantification: Purity can be estimated by the area percentage of the main peak relative to the total peak area.

Visualizations

Troubleshooting_Flowchart start Start: this compound Degradation Issue Suspected check_solid Is the this compound in solid form? start->check_solid check_solution Is the this compound in solution? check_solid->check_solution No solid_storage Verify solid storage: - Tightly sealed container? - Stored at -20°C or -80°C? - Protected from light and moisture? check_solid->solid_storage Yes solution_storage Verify solution storage: - Stored in aliquots? - Stored at -20°C or -80°C? - Age of solution? check_solution->solution_storage improper_solid_storage Action: Discard and use a properly stored lot. solid_storage->improper_solid_storage No proper_solid_storage Solid storage appears correct. solid_storage->proper_solid_storage Yes improper_solution_storage Action: Prepare fresh solution from a reliable solid stock. solution_storage->improper_solution_storage No proper_solution_storage Solution storage appears correct. solution_storage->proper_solution_storage Yes end End: Issue Resolved improper_solid_storage->end proper_solid_storage->check_solution improper_solution_storage->end analytical_check Perform analytical purity check (e.g., HPLC). proper_solution_storage->analytical_check purity_ok Purity is within specification. analytical_check->purity_ok Yes purity_not_ok Purity is low or degradation products are observed. analytical_check->purity_not_ok No investigate_other Investigate other experimental factors. purity_ok->investigate_other purity_not_ok->improper_solution_storage investigate_other->end

Caption: Troubleshooting flowchart for suspected this compound degradation.

Stability_Study_Workflow start Start: Plan this compound Stability Study prepare_samples Prepare this compound solutions start->prepare_samples stress_conditions Expose samples to stress conditions (e.g., Temp, pH, Light, Oxidation) prepare_samples->stress_conditions time_points Sample at defined time points stress_conditions->time_points analyze_samples Analyze samples time_points->analyze_samples analytical_method Develop and validate a stability-indicating analytical method (e.g., HPLC) analytical_method->analyze_samples data_analysis Analyze data: - Calculate % degradation - Identify degradation products analyze_samples->data_analysis report Generate stability report data_analysis->report end End: Stability Profile Established report->end

Caption: General workflow for a this compound stability study.

References

Identifying and minimizing off-target effects of Griseochelin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential off-target effects of Griseochelin during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a carboxylic acid antibiotic produced by Streptomyces griseus.[1] Its primary mode of action is as an ionophore, specifically binding to and transporting alkaline-earth metal ions across lipid membranes.[1] This disruption of ion gradients is the basis for its antibiotic activity against Gram-positive bacteria.[1] In essence, it creates pores in the bacterial cell membrane, leading to a loss of essential ions and subsequent cell death.

Q2: What are the potential off-target effects of this compound in mammalian cells?

As an ionophore, this compound's primary off-target effects in mammalian cells are likely related to the disruption of ion homeostasis across cellular and organellar membranes. The mitochondrion is a key potential off-target. Disruption of the mitochondrial membrane potential can lead to a cascade of adverse effects, including:

  • Decreased ATP production

  • Increased production of reactive oxygen species (ROS)

  • Induction of apoptosis

  • Alterations in cellular signaling pathways that are sensitive to ion concentrations (e.g., calcium signaling)

Ionophore antibiotics can also affect the plasma membrane, leading to changes in cellular ion concentrations and potentially causing cytotoxicity.[2][3]

Q3: My cells are showing signs of stress (e.g., rounding, detachment, decreased proliferation) after this compound treatment. What could be the cause?

These are common indicators of cytotoxicity, which could be an off-target effect of this compound. The ionophoric activity of this compound can disrupt the ion balance across the cell membrane, leading to osmotic stress and cell death. It is also possible that this compound is inducing mitochondrial dysfunction, leading to a reduction in cellular energy and the initiation of apoptotic pathways. We recommend performing a dose-response experiment to determine the EC50 value for cytotoxicity in your specific cell line.

Q4: I am observing unexpected changes in a signaling pathway that I am studying after treatment with this compound. How can I determine if this is an off-target effect?

Unanticipated modulation of signaling pathways can be a consequence of off-target effects. Ionophores can indirectly influence signaling cascades by altering intracellular ion concentrations, which act as second messengers. To investigate this, you can:

  • Assess Mitochondrial Health: Check for signs of mitochondrial toxicity, as mitochondrial dysfunction can have far-reaching effects on cellular signaling.

  • Target Deconvolution: Employ techniques to identify the specific molecular targets of this compound in your cellular model.

  • Use of Controls: Compare the effects of this compound with other ionophores with known off-target profiles.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at expected therapeutic concentrations.
Possible Cause Troubleshooting Steps
Cell line is particularly sensitive to ion disruption. 1. Perform a dose-response curve to determine the precise IC50 for your cell line. 2. Reduce the concentration of this compound to the lowest effective level for your experiment. 3. Consider using a more resistant cell line if appropriate for your research question.
Mitochondrial toxicity. 1. Assess mitochondrial membrane potential using a fluorescent dye like JC-10.[4] 2. Measure cellular ATP levels.[5] 3. Quantify reactive oxygen species (ROS) production.[5]
Inappropriate solvent or final solvent concentration. 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cells (typically <0.1%). 2. Run a vehicle control (solvent only) to confirm the solvent is not causing the toxicity.
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Variability in this compound stock solution. 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature and protect from light. 3. Verify the concentration of your stock solution using a suitable analytical method if possible.
Cell culture conditions are not optimal. 1. Ensure consistent cell passage number and confluency at the time of treatment. 2. Regularly test for mycoplasma contamination. 3. Maintain stable incubator conditions (temperature, CO2, humidity).
Complexation with ions in the media. 1. Be aware that the cation concentration in your cell culture media could potentially influence the activity of this compound.[6] 2. Use a consistent and well-defined media formulation for all experiments.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-10

This protocol provides a method to assess mitochondrial health by measuring changes in mitochondrial membrane potential.

Materials:

  • JC-10 dye

  • Cell-based assay plate (black, clear bottom)

  • Fluorescence plate reader

  • Positive control (e.g., FCCP)

  • Your cells of interest

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound and a vehicle control. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • Incubate for the desired time period.

  • Prepare the JC-10 staining solution according to the manufacturer's instructions.

  • Remove the treatment media and add the JC-10 staining solution to each well.

  • Incubate as recommended by the manufacturer.

  • Read the fluorescence at two wavelengths:

    • Green fluorescence (monomers, indicating depolarized mitochondria) at ~490 nm excitation / ~525 nm emission.

    • Red fluorescence (aggregates, indicating healthy, polarized mitochondria) at ~490 nm excitation / ~590 nm emission.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Target Deconvolution using a Genetic Screening Approach

This protocol outlines a general workflow for identifying the molecular targets of this compound using a CRISPR-based genetic screen.

Materials:

  • CRISPR knockout library

  • Lentivirus production system

  • Your cells of interest

  • This compound

  • Next-generation sequencing (NGS) platform

Procedure:

  • Library Transduction: Transduce your cells with a genome-wide CRISPR knockout library using lentivirus.

  • Selection: Select for successfully transduced cells (e.g., using puromycin).

  • Treatment: Treat the population of knockout cells with a concentration of this compound that is cytotoxic to wild-type cells.

  • Enrichment: Cells with knockouts of genes that are essential for this compound's activity will survive and become enriched in the population.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use NGS to sequence the sgRNA-encoding regions.

  • Data Analysis: Identify the sgRNAs that are enriched in the treated population compared to an untreated control population. The genes targeted by these sgRNAs are potential targets of this compound.

Visualizations

G Potential Off-Target Effects of this compound This compound This compound PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane MitochondrialMembrane Mitochondrial Membrane This compound->MitochondrialMembrane IonGradientDisruption Ion Gradient Disruption PlasmaMembrane->IonGradientDisruption MitochondrialMembrane->IonGradientDisruption MitochondrialDysfunction Mitochondrial Dysfunction IonGradientDisruption->MitochondrialDysfunction Cytotoxicity Cytotoxicity IonGradientDisruption->Cytotoxicity AlteredSignaling Altered Cellular Signaling IonGradientDisruption->AlteredSignaling ATPReduction Reduced ATP Production MitochondrialDysfunction->ATPReduction ROSIncrease Increased ROS MitochondrialDysfunction->ROSIncrease Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis ATPReduction->Cytotoxicity ROSIncrease->Cytotoxicity Apoptosis->Cytotoxicity G Workflow for Assessing Mitochondrial Toxicity start Treat Cells with this compound mmp Measure Mitochondrial Membrane Potential (e.g., JC-10) start->mmp atp Measure Cellular ATP Levels start->atp ros Measure Reactive Oxygen Species (ROS) start->ros o2 Measure Oxygen Consumption Rate start->o2 data Analyze Data for Signs of Mitochondrial Dysfunction mmp->data atp->data ros->data o2->data G Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed? dose_response Dose-Response Curve Performed? start->dose_response vehicle_control Vehicle Control Shows Toxicity? dose_response->vehicle_control No conclusion1 Optimize Concentration dose_response->conclusion1 Yes mito_tox Mitochondrial Toxicity Assays Performed? vehicle_control->mito_tox No conclusion2 Solvent Issue vehicle_control->conclusion2 Yes conclusion3 Investigate Mitochondrial Dysfunction mito_tox->conclusion3 Yes conclusion4 Consider Other Off-Target Effects mito_tox->conclusion4 No

References

Validation & Comparative

Griseochelin and Zincophorin: An In-depth Scientific Comparison Reveals a Single Identity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter compounds with multiple names, leading to potential confusion. This guide provides a comprehensive comparison of Griseochelin and Zincophorin, revealing through chemical properties and biological data that they are, in fact, the same compound.

Initially discovered and named independently by different research groups in 1984, both this compound and Zincophorin were isolated from the bacterium Streptomyces griseus[1][2][3]. Subsequent analysis and characterization have demonstrated that these two names refer to the identical polyketide antibiotic. This guide will synthesize the available data to confirm their single identity and detail their shared chemical and biological characteristics.

Chemical and Physical Properties: A Unified Profile

This compound and Zincophorin share the same chemical formula, C33H60O7, and molar mass[1][4]. Various databases and scientific publications now list the names as synonyms for one another[1][4][].

PropertyValueSource
Chemical Formula C33H60O7[1][4]
Molar Mass 568.836 g·mol−1[1]
IUPAC Name (2S)-2-{(2S,5S,6S)-5-Methyl-6-[(2S,3S,4S,5S,6S,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl}propanoic acid[1]
CAS Number 91920-88-6[1][]
Synonyms This compound, Zincophorin, Antibiotic M144255[1][4][]

Biological Activity: A Shared Antibacterial Spectrum

Both this compound and Zincophorin are recognized as ionophore antibiotics with potent activity against Gram-positive bacteria[1][2][3]. Research has highlighted their effectiveness against various strains, including Clostridium perfringens (previously Clostridium welchii) and Streptococcus pneumoniae[2]. The antibacterial effect is dose-dependent, and the carboxylic acid group is crucial for its activity[2][6]. Esterification of this group leads to a complete loss of antibiotic and cytotoxic effects[2][6].

A study on the antipneumococcal activity of Zincophorin (this compound) demonstrated its ability to inhibit both the growth and biofilm formation of S. pneumoniae strains[2].

Experimental Protocols

Determination of Antipneumococcal Activity:

To assess the antibacterial efficacy of Zincophorin (this compound), the following experimental procedure is commonly employed:

  • Bacterial Strains and Culture Conditions: Streptococcus pneumoniae strains are grown in a suitable broth medium, such as Todd-Hewitt broth supplemented with yeast extract, at 37°C in a 5% CO2 atmosphere.

  • Minimum Inhibitory Concentration (MIC) Assay: A microdilution method is used. The compound is serially diluted in the growth medium in a 96-well plate. Bacterial suspension is added to each well. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

  • Minimum Biofilm Inhibitory Concentration (MBIC) Assay: For biofilm inhibition, bacteria are allowed to adhere and form biofilms in the wells of a 96-well plate. The compound is then added at various concentrations. After incubation, the biofilm mass is quantified, typically using a crystal violet staining method. The MBIC is the lowest concentration that prevents biofilm formation.

Logical Confirmation of Identity

The relationship between this compound and Zincophorin can be visualized as a convergence of independent discoveries to a single, unified entity.

cluster_discovery Independent Discovery (1984) cluster_source Common Source cluster_properties Shared Properties This compound This compound Unified Compound Unified Compound This compound->Unified Compound Zincophorin Zincophorin Zincophorin->Unified Compound Streptomyces griseus Streptomyces griseus Streptomyces griseus->this compound Streptomyces griseus->Zincophorin Chemical Structure (C33H60O7) Chemical Structure (C33H60O7) Biological Activity Biological Activity Unified Compound->Chemical Structure (C33H60O7) Unified Compound->Biological Activity

This compound and Zincophorin Identity

References

A Comparative Guide to Griseochelin and Lasalocid in Ion Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two notable carboxylic acid ionophores, Griseochelin and Lasalocid, with a focus on their application in ion transport studies. By presenting experimental data, detailed methodologies, and visual diagrams, this document aims to be a valuable resource for researchers investigating ion transport phenomena and developing novel therapeutic agents.

Introduction to this compound and Lasalocid

This compound, also known as Zincophorin, is a polyketide antibiotic produced by the bacterium Streptomyces griseus. It is recognized for its activity against Gram-positive bacteria and its pronounced specificity for divalent cations[1][2]. Lasalocid, a polyether ionophore isolated from Streptomyces lasaliensis, is widely utilized in veterinary medicine as a coccidiostat and a growth promoter for ruminants. It is known for its ability to transport both monovalent and divalent cations across biological membranes[3]. Both molecules possess a carboxylic acid group, which is essential for their ionophoric activity[4][5].

Comparative Analysis of Ionophoric Properties

The efficacy of an ionophore is determined by its ion selectivity, the stability of the ion-ionophore complex, and the rate at which it can transport ions across a lipid bilayer. While direct comparative studies measuring the transport rates of this compound and Lasalocid under identical conditions are limited in the available literature, a comparison can be drawn from their known ion affinities and complex-forming abilities.

Data Presentation: Physicochemical and Ionophoric Properties
PropertyThis compound (Zincophorin)Lasalocid
Chemical Formula C33H60O7C34H54O8
Molar Mass 568.83 g/mol 590.79 g/mol
Producing Organism Streptomyces griseus[4]Streptomyces lasaliensis[3]
Ion Selectivity High specificity for divalent cations[2]Broad specificity for monovalent and divalent cations[3][6]
Complex Stoichiometry Forms 2:1 (this compound:Cation) complexes with alkaline-earth metal ions[7].Forms 1:1 and 2:1 (Lasalocid:Cation) complexes depending on the cation and solvent[6][8].
Stability Constants (log K) Data not available in the searched literature.In Methanol: Li+: 3.8, Na+: 4.9, K+: 4.7, Rb+: 4.4, Cs+: 4.1, Mg2+: 5.0, Ca2+: 5.5, Sr2+: 5.7, Ba2+: 6.0[9]

Mechanism of Ion Transport

Both this compound and Lasalocid function as mobile carriers to facilitate the transport of cations across lipid membranes. The general mechanism involves the ionophore, in its deprotonated (anionic) form, chelating a cation on one side of the membrane. This electrically neutral complex then diffuses across the lipid bilayer. On the opposite side, the cation is released, and the protonated, neutral ionophore diffuses back to the original side to repeat the cycle. The carboxylic acid group on both molecules plays a critical role in this process by undergoing protonation and deprotonation.

Ionophore_Mechanism cluster_membrane Lipid Bilayer cluster_left Aqueous Phase 1 (High Cation Concentration) cluster_right Aqueous Phase 2 (Low Cation Concentration) Membrane Membrane Cation_in Cation (M+) Complex [Ionophore-M] Cation_in->Complex Complexation Ionophore_H_in Ionophore-H Ionophore_anion Ionophore- Ionophore_H_in->Ionophore_anion Deprotonation H_in H+ Cation_out Cation (M+) Ionophore_H_out Ionophore-H Ionophore_H_out->Ionophore_H_in Diffusion H_out H+ Ionophore_anion_out Ionophore- Complex->Cation_out Decomplexation Ionophore_anion_out->Ionophore_H_out Protonation

Caption: General mechanism of a carboxylic acid ionophore.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ion transport properties of ionophores like this compound and Lasalocid.

Liposome-Based Fluorescence Assay for Cation Transport

This assay is used to monitor the transport of cations into liposomes by an ionophore, detected by the quenching of an encapsulated fluorescent dye.

Materials:

  • Phospholipids (e.g., POPC, egg PC)

  • Fluorescent probe (e.g., Calcein)

  • Buffer solutions (e.g., HEPES, Tris)

  • Cation solutions (e.g., CaCl2, MgCl2, NaCl, KCl)

  • Ionophore stock solution (in DMSO or ethanol)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome Preparation: a. A thin film of phospholipids is created by evaporating the organic solvent from a lipid solution in a round-bottom flask. b. The lipid film is hydrated with a buffer solution containing a high concentration of the fluorescent probe (e.g., 50 mM Calcein). c. The resulting multilamellar vesicles are subjected to several freeze-thaw cycles. d. Unilamellar vesicles of a defined size are formed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Removal of External Probe: a. The liposome suspension is passed through a size-exclusion chromatography column to separate the liposomes with the encapsulated probe from the free probe in the external solution.

  • Fluorescence Quenching Assay: a. The liposome suspension is diluted in an iso-osmotic buffer in a fluorometer cuvette. b. The baseline fluorescence of the encapsulated probe is recorded. c. The ionophore is added to the cuvette to initiate cation transport. d. A solution of the cation to be tested is added, and the decrease in fluorescence intensity over time is monitored. The quenching of the probe's fluorescence is proportional to the influx of the cation. e. At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse the liposomes and achieve maximum quenching, which is used for data normalization.

Fluorescence_Assay_Workflow Start Start Lipid_Film Prepare Lipid Film Start->Lipid_Film Hydration Hydrate with Fluorescent Probe Lipid_Film->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion to Form Unilamellar Vesicles Freeze_Thaw->Extrusion SEC Size-Exclusion Chromatography Extrusion->SEC Assay_Setup Dilute Liposomes in Cuvette SEC->Assay_Setup Baseline Record Baseline Fluorescence Assay_Setup->Baseline Add_Ionophore Add Ionophore Baseline->Add_Ionophore Add_Cation Add Cation and Monitor Fluorescence Quenching Add_Ionophore->Add_Cation Lysis Lyse Liposomes for Normalization Add_Cation->Lysis End End Lysis->End

Caption: Workflow for a liposome-based fluorescence quenching assay.

Determination of Ionophore-Cation Stoichiometry

The stoichiometry of the ionophore-cation complex can be determined using methods such as Job's plot (method of continuous variation) with spectroscopic techniques or by analyzing the transport kinetics at varying ionophore concentrations.

Materials:

  • Ionophore solution

  • Cation solution

  • Spectrophotometer or Fluorometer

  • Appropriate buffer

Procedure (Job's Plot):

  • Prepare a series of solutions with a constant total concentration of ionophore plus cation, but with varying mole fractions of each.

  • Measure a physical property that is proportional to the concentration of the complex formed (e.g., absorbance or fluorescence) for each solution.

  • Plot the measured property against the mole fraction of the ionophore.

  • The mole fraction at which the maximum value of the measured property is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ionophore indicates a 2:1 (ionophore:cation) complex.

Conclusion

This compound and Lasalocid are both effective carboxylic acid ionophores, but they exhibit distinct differences in their ion selectivity. This compound shows a strong preference for divalent cations, forming stable 2:1 complexes. In contrast, Lasalocid has a broader selectivity, capable of transporting both monovalent and divalent cations, with its complex stoichiometry varying with the conditions.

The choice between this compound and Lasalocid for ion transport studies will depend on the specific research question. This compound is an excellent candidate for studies focused on the transport of divalent cations, while Lasalocid is more suitable for investigating systems involving a mix of monovalent and divalent cations or for comparative studies with other broad-spectrum ionophores. The experimental protocols provided in this guide offer a robust framework for the quantitative characterization of these and other ionophores. Further research is needed to determine the specific stability constants and transport rates for this compound to enable a more comprehensive quantitative comparison with Lasalocid.

References

Head-to-head comparison of Griseochelin and Daptomycin against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a significant disparity in the available data for Griseochelin and Daptomycin, precluding a direct head-to-head comparison against Methicillin-resistant Staphylococcus aureus (MRSA). Daptomycin is a well-researched, clinically established antibiotic with a wealth of data on its anti-MRSA efficacy. In contrast, this compound, a carboxylic acid antibiotic discovered in 1984, has very limited publicly available research on its activity against contemporary MRSA strains.[1]

This guide provides a detailed overview of the known anti-MRSA properties of Daptomycin, summarizes the foundational information on this compound, and outlines the experimental protocols that would be necessary to perform a direct comparison.

Daptomycin: A Potent Anti-MRSA Agent

Daptomycin is a cyclic lipopeptide antibiotic with rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA.[2][3] It is a crucial therapeutic option for complicated skin and soft tissue infections, bacteremia, and right-sided endocarditis caused by MRSA.

Quantitative Data on Daptomycin's Anti-MRSA Activity

The in vitro activity of Daptomycin against MRSA is well-documented, with numerous studies reporting its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

MetricValue (µg/mL)Reference Strains
MIC Range 0.125 - 1.0Clinical MRSA isolates
MIC50 0.19 - 0.5Various MRSA strains
MIC90 0.38 - 1.0Various MRSA strains

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Mechanism of Action of Daptomycin

Daptomycin's bactericidal effect is mediated through a calcium-dependent disruption of the bacterial cell membrane. The proposed mechanism involves several steps:

  • Binding to the Cell Membrane: In the presence of calcium ions, Daptomycin binds to the bacterial cytoplasmic membrane.

  • Oligomerization: Daptomycin molecules then aggregate to form an oligomeric complex within the membrane.

  • Membrane Depolarization: This complex disrupts the membrane integrity, leading to a rapid efflux of intracellular potassium ions.

  • Inhibition of Macromolecular Synthesis: The resulting depolarization of the cell membrane disrupts essential cellular processes, including the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAP Daptomycin Ca Ca²⁺ DAP->Ca Forms complex Oligomer Daptomycin Oligomer Ca->Oligomer Ca²⁺ dependent insertion and oligomerization Membrane K_ion K⁺ Oligomer->K_ion K⁺ efflux Macromolecules Protein, DNA, RNA Synthesis Oligomer->Macromolecules Inhibition CellDeath Cell Death K_ion->CellDeath Membrane depolarization Macromolecules->CellDeath

Mechanism of action of Daptomycin against MRSA.

This compound: An Antibiotic with Untapped Potential

This compound is a carboxylic acid antibiotic that was first isolated from Streptomyces griseus in 1984.[1] The initial research demonstrated its activity against Gram-positive bacteria. However, there is a notable absence of subsequent studies evaluating its efficacy against contemporary and clinically relevant pathogens like MRSA.

Due to the lack of available data, a quantitative comparison of this compound with Daptomycin against MRSA is not possible at this time. Further research is required to determine its MIC values, mechanism of action, and potential clinical utility.

Experimental Protocols for Future Comparative Studies

To enable a direct head-to-head comparison of this compound and Daptomycin against MRSA, the following standardized experimental protocols should be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA isolate(s)

  • This compound and Daptomycin stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MRSA strain from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare serial twofold dilutions of this compound and Daptomycin in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculate Inoculate Plate with MRSA Suspension Inoculum->Inoculate Dilution Serial Dilution of Antibiotics in Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine Lowest Concentration with No Growth (MIC) Read->Determine

Experimental workflow for MIC determination.

Conclusion

While Daptomycin is a well-established and potent antibiotic against MRSA with a clear mechanism of action and extensive supporting data, this compound remains an underexplored compound. The lack of contemporary research on this compound's anti-MRSA activity makes a direct and meaningful comparison with Daptomycin impossible. The scientific community is encouraged to undertake further in vitro and in vivo studies to elucidate the potential of this compound as a future therapeutic agent against MRSA. Such research would not only enable a direct comparison with existing antibiotics but also potentially broaden the arsenal of drugs available to combat the growing threat of antimicrobial resistance.

References

Unveiling the Antiviral Action of Griseochelin Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a potential antiviral compound is paramount. This guide provides a comprehensive analysis of the available experimental data to confirm the antiviral target of Griseochelin methyl ester, comparing its activity with other antiviral agents.

This compound methyl ester, a semi-synthetic derivative of the polyether antibiotic this compound isolated from Streptomyces griseus, has demonstrated notable antiviral activity against a range of enveloped DNA and RNA viruses.[1] While the precise molecular target within the host cell or virus remains to be definitively identified in the available literature, experimental evidence points towards a mechanism that disrupts a late stage in the viral replication cycle, specifically the formation of viral capsid proteins.

Comparative Antiviral Activity

This compound methyl ester has shown potent inhibitory effects on the replication of several viruses. The available data on its antiviral efficacy is summarized below, alongside comparative data for other relevant antiviral compounds.

CompoundVirusAssayEffective ConcentrationEfficacyReference
This compound methyl ester Influenzavirus A/WSNPlaque Reduction Assay1.5 - 12.5 µg/mL>90% plaque reduction[1]
Vesicular Stomatitis VirusPlaque Reduction Assay1.5 - 12.5 µg/mL>90% plaque reduction[1]
Vaccinia VirusPlaque Reduction Assay1.5 - 12.5 µg/mL>90% plaque reduction[1]
Herpes Simplex Virus Type 1Plaque Reduction Assay1.5 - 12.5 µg/mL>90% plaque reduction[1]
Coxsackie A9 VirusNot specifiedNot specifiedNo effect[1]
Monensin (Polyether antibiotic) SARS-CoV-2Not specifiedNot specifiedImpairs spike protein mediated fusion, targets Mpro[2]
Salinomycin (Polyether antibiotic) SARS-CoV-2Not specifiedNot specifiedInhibits viral replication and entry[2]
Ribavirin Measles VirusCell Viability Assay0.05 CC50~51% antiviral activity

Elucidating the Mechanism of Action

Studies on this compound methyl ester indicate that its antiviral effect is not due to direct inactivation of viral particles (virucidal effect) or the inhibition of viral attachment and entry into the host cell.[1] Instead, the compound appears to interfere with intracellular stages of viral replication.

A key finding from electron microscopy studies revealed a "failure of the formation of the viral capside proteins of HSV type 1 at the second halftime of the replication cycle" in the presence of this compound methyl ester.[1] This suggests that the compound's target is likely involved in the synthesis, folding, or assembly of viral structural proteins, a critical step for the formation of new, infectious virions.

This mechanism distinguishes it from many other classes of antiviral drugs that target viral enzymes like polymerases or proteases. The proposed mechanism of action for this compound methyl ester is depicted in the following signaling pathway diagram.

G Proposed Antiviral Mechanism of this compound Methyl Ester cluster_virus_lifecycle Viral Replication Cycle entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication & Transcription uncoating->replication translation 4. Protein Synthesis replication->translation assembly 5. Virion Assembly translation->assembly release 6. Release assembly->release GME This compound Methyl Ester GME->assembly Inhibition of Capsid Formation

Figure 1. Proposed mechanism of this compound methyl ester targeting viral assembly.

Experimental Protocols

The determination of the antiviral activity and the proposed mechanism of action of this compound methyl ester were based on the following key experimental methodologies:

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Culture: A monolayer of susceptible host cells (e.g., chicken embryo cells) is prepared in culture plates.

  • Virus Inoculation: The cell monolayer is infected with a known concentration of the virus.

  • Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound methyl ester.

  • Incubation: The plates are incubated for a period that allows the virus to replicate and form localized areas of cell death, known as plaques.

  • Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of plaque reduction.

The workflow for a typical plaque reduction assay is illustrated below.

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed host cells in multi-well plate B 2. Infect cells with virus A->B C 3. Add overlay medium with This compound methyl ester B->C D 4. Incubate to allow plaque formation C->D E 5. Stain cells to visualize plaques D->E F 6. Count plaques and calculate % inhibition E->F

Figure 2. Workflow of the Plaque Reduction Assay.

One-Step Growth Cycle Experiment

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

  • Synchronized Infection: Host cells are infected with a high multiplicity of infection to ensure that most cells are infected simultaneously.

  • Compound Addition at Different Time Points: this compound methyl ester is added to the infected cell cultures at various time points post-infection (p.i.).

  • Virus Yield Measurement: At a fixed time point after infection, the total amount of infectious virus produced (virus yield) is quantified, typically by plaque assay.

  • Analysis: By observing the effect of the compound when added at different stages of the replication cycle, it is possible to infer which stage is being inhibited. For this compound methyl ester, addition at 4 and 6 hours post-infection resulted in a complete suppression of virus multiplication, indicating interference with a late-stage event.[1]

Electron Microscopy

Direct visualization of infected cells treated with the antiviral compound can provide crucial insights into the mechanism of action.

  • Cell Preparation: Host cells are infected with the virus and treated with this compound methyl ester.

  • Fixation and Sectioning: At a specific time point post-infection, the cells are chemically fixed, embedded in resin, and cut into ultra-thin sections.

  • Imaging: The sections are examined using a transmission electron microscope to observe the ultrastructural changes within the cells, such as the presence or absence of viral particles and their assembly intermediates.

Comparison with Other Polyether Antibiotics

This compound belongs to the polyether class of antibiotics, which are known to function as ionophores, disrupting ion gradients across biological membranes. While the specific mechanism of this compound methyl ester appears to be the inhibition of capsid formation, other polyether antibiotics have been shown to exert their antiviral effects through various mechanisms.

  • Monensin: This polyether ionophore has been reported to impair the fusion of the SARS-CoV-2 spike protein and also target the main protease (Mpro) of the virus.[2]

  • Salinomycin: Another polyether antibiotic that has been shown to inhibit the replication and entry of SARS-CoV-2.[2]

The distinct mechanism of this compound methyl ester, focusing on capsid protein formation, suggests that it may have a different and potentially more specific antiviral target compared to other ionophoric antibiotics.

Conclusion

The available evidence strongly suggests that this compound methyl ester exerts its antiviral activity by inhibiting a late stage of the viral replication cycle, specifically the formation of viral capsid proteins. This mode of action distinguishes it from many existing antiviral drugs and other polyether antibiotics. While the precise molecular target has not been definitively identified, the observed phenotype provides a solid foundation for further investigation. Future research employing techniques such as affinity purification-mass spectrometry, genetic knockdown/knockout studies, and in vitro assembly assays could pinpoint the exact viral or host protein that this compound methyl ester interacts with, paving the way for the development of a novel class of antiviral therapeutics.

References

Cross-Resistance Profile of Griseochelin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antibiotic and existing antimicrobial agents is a critical step in preclinical development. This guide provides a framework for evaluating the cross-resistance profile of Griseochelin, a carboxylic acid antibiotic isolated from Streptomyces griseus.

Understanding this compound

This compound is an antibiotic that has demonstrated activity against Gram-positive bacteria.[1] Its chemical structure and properties as a carboxylic acid antibiotic suggest a mode of action that may differ from many commonly used antibiotic classes. Determining its cross-resistance profile is essential to predict its efficacy against multidrug-resistant strains and to anticipate the emergence of resistance.

Data Presentation: A Template for Comparison

In a typical cross-resistance study, the minimum inhibitory concentrations (MICs) of this compound and a panel of comparator antibiotics would be determined against a collection of bacterial strains with well-characterized resistance mechanisms. The data would be presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against a Panel of Staphylococcus aureus Strains

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Daptomycin MIC (µg/mL)Linezolid MIC (µg/mL)
ATCC 29213Wild-Type
NRS384VISA
Mu50hVISA
USA300MRSA
LR-1Linezolid-R
Dap-R1Daptomycin-R

Note: This table is a template. The actual comparator antibiotics and bacterial strains would be chosen based on the spectrum of activity of this compound and the clinical relevance of the resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the cross-resistance profile of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial isolate to an antibiotic.

Protocol:

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of this compound and comparator antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is correlated with the susceptibility of the organism to the antibiotic.

Serial Passage for Induction of Resistance

This experiment is designed to determine the potential for bacteria to develop resistance to this compound over time and to assess for cross-resistance in the resulting resistant mutants.

Protocol:

  • Initial MIC Determination: The baseline MIC of this compound is determined for the wild-type bacterial strain.

  • Serial Passaging: The bacteria are cultured in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

  • Daily MIC Determination and Re-inoculation: Each day, the MIC is determined from the previous day's culture. A new culture is then initiated from the well with the highest concentration of this compound that still shows bacterial growth.

  • Cross-Resistance Testing: This process is repeated for a set number of days or until a significant increase in the MIC is observed. The resulting this compound-resistant mutant is then tested for susceptibility to a panel of other antibiotics to assess for cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing antibiotic cross-resistance.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_induction Resistance Induction cluster_analysis Data Analysis & Interpretation start Select Bacterial Strains (Wild-Type & Resistant Phenotypes) prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_passage Serial Passage in Sub-MIC this compound start->serial_passage mic_testing Broth Microdilution (MIC Determination) prepare_inoculum->mic_testing disk_diffusion Disk Diffusion Assay prepare_inoculum->disk_diffusion prepare_antibiotics Prepare Serial Dilutions of This compound & Comparators prepare_antibiotics->mic_testing prepare_antibiotics->disk_diffusion analyze_mic Compare MIC Values mic_testing->analyze_mic analyze_zones Measure & Compare Zones of Inhibition disk_diffusion->analyze_zones isolate_mutants Isolate this compound-Resistant Mutants serial_passage->isolate_mutants cross_resistance_testing Test Mutants against Comparator Antibiotics isolate_mutants->cross_resistance_testing interpret_cross_resistance Determine Cross-Resistance Profile cross_resistance_testing->interpret_cross_resistance analyze_mic->interpret_cross_resistance analyze_zones->interpret_cross_resistance

Workflow for assessing antibiotic cross-resistance.

Conclusion

The evaluation of cross-resistance is a cornerstone of antibiotic development. While specific data for this compound is not currently available, the established methodologies presented here provide a clear roadmap for researchers to generate the necessary data. A thorough understanding of this compound's cross-resistance profile will be invaluable in determining its potential clinical utility and in guiding its development as a novel therapeutic agent.

References

Benchmarking Griseochelin's Cytotoxicity Against Established Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Griseochelin, a polyether ionophore antibiotic, against several established antibiotic agents with known cytotoxic profiles. Due to the limited availability of public data on this compound's cytotoxicity, this guide synthesizes the existing information and provides a framework for future comparative studies.

Introduction to this compound

This compound is a carboxylic acid antibiotic produced by Streptomyces griseus. Structurally, it belongs to the class of polyether ionophores, which are known to transport cations across biological membranes. This mode of action suggests that this compound's biological effects, including its cytotoxicity, are likely linked to the disruption of cellular ion homeostasis. While its antibacterial properties against Gram-positive bacteria have been noted, its potential as a cytotoxic agent against mammalian cells is an area of emerging research.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of established antibiotics across various human cell lines. It is important to note the significant lack of extensive and validated cytotoxicity data for this compound, which is a major limitation of this comparison.

Table 1: Comparative IC50 Values of this compound and Established Antibiotics

CompoundCell LineCell TypeIC50 (µM)Citation
This compound HEK 293Normal Human Embryonic Kidney~580 (0.35 ± 1.35 mg/mL)[No direct citation available]
Doxorubicin BFTC-905Bladder Cancer2.3[1]
MCF-7Breast Cancer2.5[1]
M21Skin Melanoma2.8[1]
HeLaCervical Cancer2.9[1]
UMUC-3Bladder Cancer5.1[1]
HepG2Liver Cancer12.2[1]
TCCSUPBladder Cancer12.6[1]
Huh7Liver Cancer> 20[1]
VMCUB-1Bladder Cancer> 20[1]
A549Lung Cancer> 20[1]
HK-2Normal Human Kidney> 20[1]
Ciprofloxacin A-172Glioblastoma259.3 (at 72h)[2]
A549Lung Cancer> 301 (100 µg/mL)[No direct citation available]
B16Mouse Melanoma> 150 (50 µg/mL)[No direct citation available]
C6Rat Glioma> 301 (100 µg/mL)[No direct citation available]
HepG2Liver Cancer> 301 (100 µg/mL)[No direct citation available]
Gentamicin BHK-21Baby Hamster KidneySignificant decrease in viability at > 500 µg/mL[3]
VeroMonkey KidneySignificant decrease in viability at > 2000 µg/mL[No direct citation available]

Disclaimer: The IC50 value for this compound is derived from a single source and exhibits a large standard deviation, warranting caution in its interpretation. Further independent validation is required.

Experimental Protocols

The data presented in this guide are typically generated using standard in vitro cytotoxicity assays. The following are detailed methodologies for commonly employed techniques.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, established antibiotics) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity as a result of compromised membrane integrity. A fluorescent dye binds to DNA from cells with damaged membranes.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and controls.

  • Dye Addition: Add the CellTox™ Green Dye to the wells at the time of compound addition (for real-time measurement) or at the end of the incubation period (for endpoint measurement).

  • Incubation: Incubate the plate for the desired exposure time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485 nm excitation, 520 nm emission).

  • Data Analysis: Correlate the increase in fluorescence with the percentage of dead cells to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Cytotoxic Mechanism of this compound

As a polyether ionophore, this compound likely exerts its cytotoxic effects by disrupting the electrochemical gradients across cellular membranes, particularly the plasma and mitochondrial membranes. This disruption can lead to a cascade of downstream events culminating in cell death.

Griseochelin_Mechanism This compound This compound Membrane Cellular Membranes (Plasma & Mitochondrial) This compound->Membrane Inserts into Ion_Imbalance Ion Homeostasis Disruption (K+, Na+, Ca2+) Membrane->Ion_Imbalance Forms pores, disrupts gradient Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS Apoptosis_Caspase Caspase Activation Mito_Dysfunction->Apoptosis_Caspase Release of cytochrome c ROS->Apoptosis_Caspase Cell_Death Apoptotic Cell Death Apoptosis_Caspase->Cell_Death

Caption: Proposed cytotoxic mechanism of this compound.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound against different cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Line Culture (Cancer & Normal) Cell_Seeding Cell Seeding in Microplates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Treatment Treatment with Compound Series Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, CellTox) Incubation->Assay Data_Acq Data Acquisition (Absorbance/Fluorescence) Assay->Data_Acq IC50_Calc IC50 Calculation Data_Acq->IC50_Calc

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer and normal cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Elucidating the specific downstream signaling pathways activated by this compound-induced ion dysregulation. This includes investigating its effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and the induction of apoptosis or other forms of cell death.

  • In Vivo Studies: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

A more robust dataset will be crucial for accurately benchmarking this compound's cytotoxic potential against established antibiotics and for determining its viability as a potential therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling Griseochelin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and toxicological data for Griseochelin is limited. The following guidelines are based on general best practices for handling powdered antibiotics and should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility.

This compound is a carboxylic acid antibiotic isolated from Streptomyces griseus.[1][2] It is effective against Gram-positive bacteria.[1][2] Due to the lack of a specific Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must handle this compound with caution, adhering to stringent safety protocols to minimize exposure and prevent contamination.

Quantitative Data Summary

Limited quantitative data is available for this compound. The following table summarizes the known information.

PropertyDataSource
Molecular Formula C₃₃H₆₀O₇[1][2]
Biological Activity Active against Gram-positive bacteria[1][2]
Acute Oral Toxicity Lethal Dose 50 (LD50) information is mentioned in a 1984 publication but specific values are not provided in the abstract.[1]
Other Toxicological Data No information available.

Operational Plan for Safe Handling

Given that this compound is a powdered antibiotic, the primary risks include inhalation of airborne particles and dermal contact.[3] A comprehensive operational plan is crucial to mitigate these risks.

1. Engineering Controls:

  • Work with this compound in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect from inhalation of aerosols and dust.[3]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of powder-free nitrile or neoprene gloves.[5]

  • Lab Coat/Gown: A disposable gown is preferred over a standard lab coat to prevent contamination of personal clothing.[5]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[5][6]

  • Respiratory Protection: For weighing or procedures that may generate significant dust, a fit-tested N95 or higher-rated respirator is recommended.[3][5]

3. Procedural Steps:

  • Preparation: Before handling, ensure all necessary equipment and waste disposal containers are within the containment area (fume hood or BSC).

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, perform weighing within the fume hood. Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Solubilization: Add solvent to the powdered this compound slowly to avoid splashing. Keep the container closed as much as possible.

  • Decontamination: After each handling session, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Disposal Plan

Improper disposal of antibiotics can lead to environmental contamination and the development of antimicrobial resistance.[7]

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a separate, labeled hazardous chemical waste container.[8] Do not pour antibiotic waste down the drain.[8]

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container.

2. Waste Inactivation:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on inactivating antibiotic waste. Autoclaving may not be effective for all antibiotics.[8]

3. Final Disposal:

  • All this compound waste must be disposed of through your institution's hazardous waste management program.[8][9]

Visual Guides

The following diagrams illustrate the recommended workflow for handling this compound and a generalized mechanism of action for antibiotics targeting Gram-positive bacteria.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood/BSC prep_ppe->prep_setup prep_waste Prepare Labeled Waste Containers prep_setup->prep_waste handle_weigh Weigh this compound Powder handle_solubilize Solubilize Compound handle_weigh->handle_solubilize handle_experiment Perform Experimental Procedures handle_solubilize->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff end End cleanup_doff->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of Powdered this compound.

G cluster_antibiotic Antibiotic Action on Gram-Positive Bacteria antibiotic This compound (Antibiotic) target Bacterial Cell Wall Synthesis antibiotic->target Binds to Target inhibition Inhibition target->inhibition lysis Cell Lysis & Death inhibition->lysis Leads to

Caption: Generalized Mechanism of Action for Antibiotics Targeting Gram-Positive Bacteria.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griseochelin
Reactant of Route 2
Griseochelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.